Tetramethyl-1,3-cyclobutanedione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-dione | |
|---|---|---|
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InChI |
InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCDVHNITQEYPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(C1=O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044745 | |
| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |
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Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [MSDSonline] | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
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CAS No. |
933-52-8 | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
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| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | |
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| Record name | Tetramethyl-1,3-cyclobutanedione | |
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| Record name | 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- | |
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| Record name | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | |
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| Record name | Tetramethylcyclobutane-1,3-dione | |
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| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |
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| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIONE | |
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Foundational & Exploratory
Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione from Dimethylketene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a valuable building block in organic synthesis, from its precursor, dimethylketene. This document details the underlying reaction mechanism, provides established experimental protocols, summarizes key quantitative data, and outlines potential side reactions.
Introduction
2,2,4,4-Tetramethyl-1,3-cyclobutanedione, also known as tetramethylcyclobutanedione, is a cyclic diketone with the molecular formula C₈H₁₂O₂. Its rigid, sterically hindered cyclobutane ring and reactive ketone functionalities make it a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, polymers, and agrochemicals. The primary route to this compound involves the dimerization of dimethylketene.
Dimethylketene (C₄H₆O) is a highly reactive ketene that readily undergoes a [2+2] cycloaddition with itself to form the more stable dimeric product, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1] Due to its high reactivity, dimethylketene is typically generated in situ and immediately dimerizes. This guide will focus on the two most common methods for the in situ generation of dimethylketene for this synthesis: the dehydrohalogenation of isobutyryl chloride and the pyrolysis of isobutyric anhydride.
Reaction Mechanism and Signaling Pathway
The formation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione from dimethylketene proceeds via a head-to-tail [2+2] cycloaddition reaction. This dimerization is a spontaneous process that occurs readily upon the formation of dimethylketene.
Quantitative Data
Physical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₂ | --INVALID-LINK-- |
| Molar Mass | 140.18 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | |
| Melting Point | 114-116 °C | |
| Boiling Point | 185 °C | |
| ¹H NMR (CDCl₃) | δ 1.35 (s, 12H) | --INVALID-LINK-- |
| ¹³C NMR (CDCl₃) | δ 22.5 (CH₃), δ 67.5 (C), δ 217.5 (C=O) | --INVALID-LINK-- |
| IR (KBr, cm⁻¹) | 2970, 2930, 2870 (C-H), 1770 (C=O) | --INVALID-LINK-- |
| Mass Spectrum (EI, m/z) | 140 (M⁺), 70, 42 | --INVALID-LINK-- |
Reaction Yields
| Method | Reagents | Yield (%) | Reference |
| Dehydrohalogenation | Isobutyryl chloride, Triethylamine | Typically high | --INVALID-LINK-- |
| Pyrolysis | Isobutyric anhydride | Variable, dependent on conditions |
Note: Precise yields can vary significantly based on reaction scale, purity of reagents, and experimental conditions.
Experimental Protocols
Method A: Dehydrohalogenation of Isobutyryl Chloride
This method involves the in situ generation of dimethylketene from isobutyryl chloride using a tertiary amine base, typically triethylamine, followed by spontaneous dimerization.
Workflow:
Detailed Procedure (adapted from literature):
-
Apparatus Setup: A 500 mL three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser protected by a calcium chloride tube. The entire apparatus should be flame-dried and assembled under a dry nitrogen atmosphere.
-
Reagent Preparation: In the dropping funnel, a solution of triethylamine (1.1 equivalents) in anhydrous diethyl ether is prepared. The flask is charged with a solution of isobutyryl chloride (1.0 equivalent) in anhydrous diethyl ether.
-
Reaction: The isobutyryl chloride solution is stirred and cooled in an ice bath. The triethylamine solution is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the precipitated triethylamine hydrochloride is removed by filtration. The filter cake is washed with anhydrous diethyl ether. The combined filtrate is then washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The product can be further purified by recrystallization from a suitable solvent (e.g., hexane or ethanol) or by sublimation.
Method B: Pyrolysis of Isobutyric Anhydride
This method involves the thermal decomposition of isobutyric anhydride to generate dimethylketene and isobutyric acid. The dimethylketene then dimerizes.
Workflow:
Detailed Procedure (conceptual):
-
Apparatus Setup: A pyrolysis tube (e.g., a quartz or glass tube) is packed with an inert material like glass beads or Raschig rings and placed in a tube furnace. One end of the tube is connected to a dropping funnel for the introduction of the anhydride, and the other end is connected to a series of cold traps to collect the products.
-
Pyrolysis: The furnace is heated to the optimal pyrolysis temperature (typically in the range of 400-600 °C). Isobutyric anhydride is added dropwise from the dropping funnel into the hot tube. The flow rate should be controlled to ensure complete vaporization and pyrolysis.
-
Product Collection and Dimerization: The gaseous products, primarily dimethylketene and isobutyric acid, are passed through the cold traps (typically cooled with ice-water or a dry ice-acetone bath). The dimethylketene dimerizes in the collection flask.
-
Isolation and Purification: The collected mixture is allowed to stand at room temperature to ensure complete dimerization. The solid 2,2,4,4-tetramethyl-1,3-cyclobutanedione is then separated from the liquid isobutyric acid by filtration. The solid product is washed with a cold, non-polar solvent to remove any residual isobutyric acid and then purified by recrystallization or sublimation.
Potential Side Reactions and Considerations
A significant side reaction to be aware of is the isomerization of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to its lactone dimer, 4-isopropylidene-3,3-dimethyl-2-oxetanone. This isomerization is catalyzed by Lewis acids, such as aluminum trichloride, and can also be promoted by heat.[1] Therefore, it is crucial to avoid acidic conditions and excessive heat during the work-up and purification steps to maximize the yield of the desired diketone.
Conclusion
The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione via the dimerization of dimethylketene is a well-established and efficient process. The choice between the dehydrohalogenation and pyrolysis methods for generating the dimethylketene intermediate will depend on the available starting materials, equipment, and desired scale of the reaction. By carefully controlling the reaction conditions and purification procedures, high yields of this versatile synthetic building block can be obtained. This guide provides the necessary technical information for researchers and professionals to successfully implement this synthesis in a laboratory setting.
References
physical and chemical properties of Tetramethyl-1,3-cyclobutanedione
This technical guide provides a comprehensive overview of the physical and chemical properties of Tetramethyl-1,3-cyclobutanedione, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.
Core Properties
This compound, a white to off-white crystalline solid, is a key intermediate in various chemical syntheses.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₂ | [2][3][4] |
| Molecular Weight | 140.18 g/mol | [5] |
| CAS Number | 933-52-8 | [2] |
| Appearance | White to cream crystals or powder | [2] |
| Melting Point | 114-116 °C | [5] |
| Boiling Point | 208.3 ± 15.0 °C at 760 mmHg | |
| Density | 1.0 ± 0.1 g/cm³ | [6] |
| Solubility | Soluble in chloroform. | [7] |
| InChI Key | RGCDVHNITQEYPO-UHFFFAOYSA-N | [2][8] |
| SMILES | CC1(C)C(=O)C(C)(C)C1=O | [2][5] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the dimerization of dimethylketene. This ketene is typically generated in situ from the dehydrohalogenation of isobutyryl chloride using a base such as triethylamine.[4]
Experimental Protocol: Synthesis from Isobutyryl Chloride
Materials:
-
Isobutyryl chloride
-
Triethylamine
-
Anhydrous ether (or another suitable inert solvent)
-
Hydrochloric acid (for washing)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutyryl chloride in anhydrous ether.
-
Cool the solution in an ice bath.
-
Slowly add triethylamine dropwise from the dropping funnel to the stirred solution. An exothermic reaction will occur, and a precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period to ensure the completion of the reaction.
-
Cool the reaction mixture and filter to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with dilute hydrochloric acid to remove any remaining triethylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., pentane or hexane) to obtain white crystals of the final product.
Chemical Reactivity
The primary chemical reactivity of this compound centers around its two carbonyl groups. A key reaction is its reduction to the corresponding diol.
Hydrogenation to 2,2,4,4-Tetramethylcyclobutanediol
This compound can be hydrogenated to form 2,2,4,4-tetramethylcyclobutanediol, a valuable monomer in the polymer industry.[4] This reduction can be achieved using various catalysts and conditions.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
This compound
-
Catalyst (e.g., Palladium on carbon (Pd/C) or Ruthenium-based catalyst)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)
-
Hydrogen gas
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen), place the this compound and the solvent.
-
Carefully add the hydrogenation catalyst under an inert atmosphere.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure and maintain it with stirring at a specific temperature until the reaction is complete (monitored by TLC or GC).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used in the reaction.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude 2,2,4,4-tetramethylcyclobutanediol.
-
The product can be further purified by recrystallization.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | Key Features | Source(s) |
| ¹H NMR | A single peak is expected for the twelve equivalent protons of the four methyl groups. | [8] |
| ¹³C NMR | Signals corresponding to the carbonyl carbons and the quaternary carbons of the cyclobutane ring, as well as the methyl carbons, would be observed. | |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of a cyclic ketone is a prominent feature. | |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. | |
| UV-Vis Spectroscopy | The near-ultraviolet spectrum exhibits maxima around 300 nm and 340 nm. |
Experimental Protocol: NMR Sample Preparation
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pipette
Procedure:
-
Weigh the appropriate amount of this compound into a small vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the solid.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.
-
Acquire the ¹H and/or ¹³C NMR spectra according to the instrument's standard operating procedures.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The information on its synthesis, key reactions, and spectroscopic characterization, along with detailed experimental protocols and workflow diagrams, serves as a valuable resource for professionals in research and development. The structured presentation of data is intended to support further investigation and application of this versatile chemical intermediate.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US9145346B1 - Process for 2,2,4,4-tetramethylcyclobutane-1,3-diol crystallization - Google Patents [patents.google.com]
- 4. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Cis and Trans Isomers of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO), a unique aliphatic diol, exists as two distinct stereoisomers: cis and trans. While extensively utilized as a monomer in the synthesis of high-performance polyesters, particularly as a substitute for bisphenol A (BPA), its rigid and sterically hindered cyclobutane core presents an intriguing scaffold for applications in medicinal chemistry and drug development.[1][2] This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis and trans isomers of CBDO. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and explores the potential of the CBDO framework in the design of novel therapeutics.
Introduction
2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a white, crystalline solid at room temperature.[2] The compound is notable for its two stereoisomers, which arise from the relative orientation of the two hydroxyl groups on the cyclobutane ring. The structural rigidity and the presence of four methyl groups impart unique physical and chemical properties to these isomers, influencing their application in both material science and potentially in the pharmaceutical field.
The primary commercial application of CBDO is as a comonomer in the production of polyesters, such as Tritan™ copolyester, where it enhances the polymer's glass transition temperature, impact strength, and hydrolytic stability.[2] In the context of drug development, the cyclobutane ring is an increasingly utilized motif. Its puckered three-dimensional structure can serve as a rigid scaffold to orient pharmacophoric groups, enhance metabolic stability, and fill hydrophobic pockets in protein targets. While direct applications of CBDO in pharmaceuticals are not extensively documented, its structural characteristics suggest its potential as a versatile building block in medicinal chemistry.[1]
Synthesis and Isomer Separation
The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol is a multi-step process that begins with isobutyric anhydride and results in a mixture of the cis and trans isomers. Subsequent separation is required to obtain the pure stereoisomers.
Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
The initial step involves the pyrolysis of isobutyric anhydride to generate dimethylketene. This highly reactive intermediate spontaneously dimerizes to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
Hydrogenation to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
The diketone is then catalytically hydrogenated to yield a mixture of cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol. Common catalysts for this reduction include ruthenium, nickel, or rhodium.[2] The ratio of the isomers formed is dependent on the catalyst and reaction conditions.
Separation of Cis and Trans Isomers
A robust method for the separation of the cis and trans isomers involves their differential esterification. The mixture of diols is reacted with a low molecular weight carboxylic acid, such as formic acid. The resulting trans-diformate ester is a solid at room temperature and crystallizes out of the reaction mixture, while the cis-diformate ester remains in a liquid state. The separated esters can then be hydrolyzed back to the pure diol isomers.
Physicochemical and Spectroscopic Data
The distinct stereochemistry of the cis and trans isomers of CBDO leads to differences in their physical and spectroscopic properties.
Table 1: Physical Properties of Cis and Trans CBDO Isomers
| Property | cis-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | trans-2,2,4,4-Tetramethyl-1,3-cyclobutanediol | Mixture of Isomers |
| Melting Point | 162.5–163 °C | 147–148 °C | 126–134 °C[2] |
| Boiling Point | Not specified | Not specified | 210–215 °C[2] |
| Appearance | Crystalline solid | Crystalline solid | Crystalline white solid (powder)[2] |
| Ring Conformation | Non-planar (dihedral angle ~17.5°)[2] | Planar (dihedral angle 0°)[2] | - |
Table 2: Spectroscopic Data for CBDO (Mixture of Isomers)
| Spectroscopy | Data |
| ¹H NMR | A spectrum is available, with peaks around 0.8-1.0 ppm (methyl protons) and 3.1-4.6 ppm (methine and hydroxyl protons).[3] |
| ¹³C NMR | A spectrum is available.[4][5] |
| Mass Spectrometry | Data available through the NIST WebBook.[6] |
| IR Spectroscopy | Data available through the NIST WebBook.[7] |
Experimental Protocols
Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
A detailed protocol for the synthesis of the diketone intermediate can be adapted from established industrial processes. This typically involves the high-temperature pyrolysis of isobutyric anhydride in a specialized reactor, followed by the dimerization of the resulting dimethylketene.
Catalytic Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
The diketone is dissolved in a suitable solvent, such as isopropanol, and hydrogenated in a high-pressure reactor in the presence of a catalyst (e.g., 5% ruthenium on carbon). The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed to yield the crude mixture of diol isomers.
Separation of Isomers via Diformate Esters
The crude diol mixture is refluxed with an excess of formic acid in a solvent such as benzene for several hours. Upon cooling, the solid trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol diformate crystallizes and is collected by filtration. The liquid filtrate contains the cis-diformate ester.
Hydrolysis of Diformate Esters
The separated formate esters are individually hydrolyzed to their corresponding diols. This can be achieved by methanolysis, where the ester is treated with methanol in the presence of a catalytic amount of acid or base, followed by purification of the resulting diol.
Visualization of Structures and Processes
Chemical Structures
References
- 1. nbinno.com [nbinno.com]
- 2. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 3. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) 1H NMR [m.chemicalbook.com]
- 4. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol(3010-96-6) 13C NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]
- 7. 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl- [webbook.nist.gov]
In-depth Technical Guide on the Health and Safety of Tetramethyl-1,3-cyclobutanedione
Disclaimer: The following guide summarizes the currently available public information on the health and safety of Tetramethyl-1,3-cyclobutanedione. It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological profile for this compound is not available in the public domain. Much of the data is derived from Safety Data Sheets (SDS) which provide basic safety information but lack in-depth experimental details.
Chemical and Physical Properties
This compound is a solid organic compound. Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 933-52-8 | [1][2][3] |
| Molecular Formula | C₈H₁₂O₂ | [1][3] |
| Molecular Weight | 140.18 g/mol | [2][3] |
| Appearance | White powder/solid | [1] |
| Melting Point | 113 - 116 °C | [1][3] |
| Boiling Point | 95 - 159 °C @ 760 mmHg | [1][2] |
| Solubility | No data available | [1] |
Hazard Identification and Classification
The classification of this compound varies across different suppliers. Some sources state that it is not a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1]. However, other safety data sheets for the related compound 2,2,4,4-Tetramethyl-1,3-cyclobutanediol classify it as "Acute toxicity - Oral, Category 4" with the hazard statement "H302 Harmful if swallowed"[4][5][6]. Given the structural similarity, caution is warranted.
GHS Label Elements (for the related diol, as a precaution):
-
Pictogram: GHS07 (Exclamation mark)[5]
-
Precautionary Statements:
Toxicological Information
Detailed toxicological studies on this compound are scarce in publicly accessible literature. Much of the available data pertains to its corresponding diol. The toxicological properties have not been fully investigated[1].
Acute Toxicity: There is no acute toxicity information available for this compound itself[1]. For the related compound, 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, an oral LD50 in rats has been reported[4][5]. One source indicates a TDLo (Lowest published toxic dose) for the dione via subcutaneous route in mice, which was associated with tumorigenic effects at the site of application[3].
| Endpoint | Species | Route | Value | Reference |
| LD50 (for the diol) | Rat (female) | Oral | ca. 1500 mg/kg bw | [4] |
| LD50 (for the diol) | Rat | Oral | 2000 mg/kg | [5] |
| LD50 (for the diol) | Rat (male/female) | Dermal | > 2000 mg/kg bw | [4] |
| TDLo | Mouse | Subcutaneous | 308 mg/kg/77W-I | [3] |
Chronic Toxicity and Carcinogenicity: No comprehensive studies on the chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects of this compound are available. One safety data sheet indicates that it is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA[1]. However, the reported TDLo in mice suggests potential tumorigenic effects that warrant further investigation[3].
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not available in the reviewed literature. For general guidance on toxicological testing, researchers should refer to standardized guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.
A generalized workflow for assessing the safety of a novel chemical compound is presented below.
Caption: A generalized workflow for chemical safety assessment.
Handling and Safety Precautions
Engineering Controls:
-
Handle in a well-ventilated place[4].
-
Ensure adequate ventilation and handle in accordance with good industrial hygiene and safety practices[1][4].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles (e.g., conforming to EN166 or NIOSH standards)[1][4].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][4]. Handle with gloves, which must be inspected prior to use[4].
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator. A dust mask (type N95) may also be appropriate[2][4].
Handling Procedures:
-
Avoid the formation of dust and aerosols[4].
-
Do not breathe dust[1].
-
Use non-sparking tools and prevent fire caused by electrostatic discharge[4].
A logical workflow for handling chemical solids like this compound in a laboratory setting is outlined below.
Caption: A general workflow for handling solid chemical compounds.
Storage
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention[1][4].
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Get medical attention[1][4].
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[1][4].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately[4].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam[1][4].
-
Specific Hazards: Hazardous decomposition products may include carbon monoxide and carbon dioxide[1].
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary[1][4].
Exposure Limits
No occupational exposure limits (e.g., OSHA PEL or ACGIH TLV) have been established for this compound[1].
Conclusion
The available health and safety information on this compound is limited, primarily consisting of basic data from supplier SDS. There is a significant lack of in-depth, peer-reviewed toxicological studies, and no established occupational exposure limits. While some data on a related diol suggest low to moderate acute toxicity, the tumorigenic potential indicated by a TDLo study in mice highlights the need for further research. Professionals handling this compound should exercise caution, adhere to good laboratory practices, and use appropriate personal protective equipment until a more comprehensive toxicological profile is available.
References
An In-depth Technical Guide to the Reaction Mechanism of Dimethylketene Dimerization to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a spontaneous and synthetically important reaction. This technical guide provides a comprehensive overview of the underlying reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the proposed pathways. The prevailing mechanistic view involves a concerted [2+2] cycloaddition, although a stepwise diradical pathway is also considered. This document aims to equip researchers with a thorough understanding of this dimerization process, facilitating its application in synthetic chemistry and drug development.
Introduction
Dimethylketene ((CH₃)₂C=C=O) is a highly reactive ketene that readily undergoes dimerization to yield the stable head-to-tail dimer, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1] This dimerization occurs spontaneously upon the generation of dimethylketene, for instance, through the dehydrohalogenation of isobutyryl chloride with triethylamine.[1] The resulting cyclobutanedione is a valuable precursor in various industrial applications and serves as a key building block in organic synthesis. A profound understanding of the reaction mechanism is crucial for controlling the reaction outcome and optimizing synthetic strategies. This guide delves into the mechanistic intricacies of this dimerization, focusing on the widely accepted concerted pathway and the potential stepwise alternative.
Mechanistic Pathways
The formation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione from dimethylketene is predominantly understood to proceed through a concerted [2+2] cycloaddition. However, a stepwise mechanism involving a diradical intermediate is also a theoretical possibility.
Concerted [π2s + π2a] Cycloaddition
Theoretical studies suggest that the dimerization of dimethylketene follows a concerted but asynchronous [π2s + π2a] cycloaddition pathway. In this mechanism, the two dimethylketene molecules approach each other in a perpendicular fashion. The highest occupied molecular orbital (HOMO) of one ketene molecule interacts with the lowest unoccupied molecular orbital (LUMO) of the other. The formation of the two new sigma bonds occurs in a single transition state, without the formation of a discrete intermediate. Computational studies on similar ketene cycloadditions support the concerted nature of this type of reaction.[2][3]
Stepwise Diradical Pathway
An alternative, though less favored, mechanistic proposal involves a stepwise pathway proceeding through a diradical intermediate. In this scenario, the initial step is the formation of a single carbon-carbon bond between the two ketene molecules, resulting in a tetramethylene diradical intermediate. This intermediate would then undergo a subsequent ring-closure to form the cyclobutanedione product. While stepwise mechanisms involving zwitterionic or diradical intermediates are known for some [2+2] cycloadditions, the concerted pathway is generally considered to be lower in energy for the dimerization of ketenes.[4]
Quantitative Data
| Parameter | Value | Method | Reference |
| Activation Energy (Ea) | |||
| Dimerization to cyclobutanedione | 34.54 kJ/mol | DFT (B3LYP/6-311G++) | [5] |
| Dimerization to β-lactone | 61.73 kJ/mol | DFT (B3LYP/6-311G++) | [5] |
Note: The provided activation energies are for the dimerization of a generic alkyl ketene and serve as an approximation for dimethylketene.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, adapted from literature procedures describing the in-situ generation of dimethylketene and its subsequent dimerization.[6]
Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
Materials:
-
Isobutyryl chloride
-
Triethylamine
-
Anhydrous diethyl ether (or other suitable ether solvent)
-
Hydrochloric acid (for workup)
-
Methanol and water (for purification)
-
Sodium borohydride (for subsequent reduction, if desired)
Procedure:
-
To a stirred solution of isobutyryl chloride in an anhydrous ether solvent, slowly add triethylamine at a controlled temperature (e.g., under reflux).
-
The reaction mixture is stirred for a specified period to allow for the formation of dimethylketene and its subsequent dimerization.
-
After the reaction is complete, the mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is washed with dilute hydrochloric acid and then with water to remove any remaining triethylamine and its salt.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and the solvent is removed under reduced pressure.
-
The crude product, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, can be purified by recrystallization or sublimation.
Characterization:
The identity and purity of the product can be confirmed by standard analytical techniques such as:
-
Melting Point: 112–115 °C[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the cyclobutanedione ring.
-
Mass Spectrometry (MS): To determine the molecular weight.
Conclusion
The dimerization of dimethylketene to 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a facile and synthetically useful transformation. The reaction is best described by a concerted [π2s + π2a] cycloaddition mechanism, which is supported by theoretical calculations. While a stepwise diradical pathway remains a theoretical possibility, the concerted route is energetically more favorable. The provided experimental protocol offers a practical guide for the synthesis of this valuable cyclobutanedione derivative. A thorough understanding of the mechanistic details and experimental parameters is essential for researchers aiming to utilize this reaction in their synthetic endeavors. Further kinetic studies under various conditions would be beneficial to provide a more comprehensive quantitative picture of this important dimerization reaction.
References
- 1. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene | Semantic Scholar [semanticscholar.org]
- 6. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]
A Guide to the Thermal Stability and Decomposition of Tetramethyl-1,3-cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a foundational understanding of the thermal properties of Tetramethyl-1,3-cyclobutanedione. Due to a lack of extensive published data on its thermal decomposition, this document focuses on the established physical characteristics and outlines the key experimental protocols that are essential for a thorough investigation of its thermal stability. Methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are detailed to guide future research and enable the comprehensive characterization of this compound's behavior at elevated temperatures.
Introduction
This compound, a cyclic diketone, is a notable intermediate in the synthesis of various organic compounds. Its rigid, four-membered ring structure, substituted with four methyl groups, imparts unique chemical characteristics. Understanding the thermal stability and decomposition pathways of this molecule is critical for its application in chemical synthesis, materials science, and pharmaceutical development, where thermal processing is a common step. This guide summarizes the known physical properties of this compound and provides a detailed framework of the analytical techniques required to elucidate its thermal behavior.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties form the baseline for designing and interpreting thermal analysis experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Melting Point | 114-116 °C | [3] |
| Boiling Point | 95-159 °C at 750 mmHg | [3] |
| CAS Number | 933-52-8 | [1] |
Prospective Thermal Analysis Methodologies
A comprehensive understanding of the thermal stability and decomposition of this compound can be achieved through a combination of thermoanalytical techniques. The following sections detail the experimental protocols for these essential methods.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the onset temperature of decomposition, the kinetics of decomposition, and the presence of volatile components.
Experimental Protocol:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., alumina or platinum).[4]
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[5][6]
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5][7]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.[7]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.[8]
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: A temperature program is applied, which may include heating, cooling, and isothermal segments. A typical program would involve heating the sample from ambient temperature to above its melting point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min).[8]
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events.[9]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the decomposition products of a material. The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Experimental Protocol:
-
Sample Preparation: A very small amount of this compound (micrograms to a few milligrams) is placed in a pyrolysis sample holder.[10]
-
Pyrolysis: The sample is introduced into the pyrolyzer, which is rapidly heated to a set temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).[11]
-
Gas Chromatography: The volatile pyrolysis products are swept into the gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.[12]
-
Mass Spectrometry: The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern that allows for its identification.[13]
Expected Insights from Thermal Analysis
By employing the aforementioned techniques, a comprehensive thermal profile of this compound can be established.
-
TGA will reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass lost at different stages. This is crucial for determining the upper-temperature limit for the handling and processing of the compound.
-
DSC will identify the melting point and the associated enthalpy of fusion. It can also detect any other phase transitions that may occur before decomposition.
-
Py-GC-MS will provide a detailed chemical fingerprint of the decomposition products. This information is vital for understanding the decomposition mechanism and for identifying any potentially hazardous byproducts.
Conclusion
While the existing literature provides basic physical properties of this compound, a thorough understanding of its thermal stability and decomposition behavior is currently lacking. This guide outlines the necessary experimental framework using TGA, DSC, and Py-GC-MS to address this knowledge gap. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in chemistry and drug development, enabling a systematic and comprehensive characterization of the thermal properties of this important cyclic dione. The insights gained from such studies will be instrumental in ensuring its safe and effective use in various applications.
References
- 1. academicjournals.org [academicjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Development of a Simultaneous Determination of Plastic Particle Identity and Adsorbed Organic Compounds by Thermodesorption–Pyrolysis GC/MS (TD-Pyr-GC/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epfl.ch [epfl.ch]
- 5. scribd.com [scribd.com]
- 6. tainstruments.com [tainstruments.com]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. iitk.ac.in [iitk.ac.in]
- 10. gossmanforensics.com [gossmanforensics.com]
- 11. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]
The Synthesis of Tetramethyl-1,3-cyclobutanedione: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBD) is a versatile chemical intermediate with a unique strained-ring structure that has found significant applications in polymer chemistry and as a building block in the synthesis of complex pharmaceutical agents.[1] Its rigid, sterically hindered cyclobutane core imparts desirable properties to polymers and offers a synthetically useful scaffold for drug design. This technical guide provides an in-depth overview of the historical development of TMCBD synthesis, focusing on the core methodologies, experimental protocols, and key quantitative data.
Historical Perspective: From Ketene Discovery to Industrial Synthesis
The journey to the synthesis of tetramethyl-1,3-cyclobutanedione is intrinsically linked to the discovery and study of ketenes. In the early 20th century, Hermann Staudinger's pioneering work on these highly reactive species laid the groundwork for their synthetic applications. A pivotal moment in this field was the realization that ketenes could undergo [2+2] cycloaddition reactions to form four-membered rings.
The primary and most industrially significant route to TMCBD is the dimerization of dimethylketene. Disubstituted ketenes, such as dimethylketene, readily dimerize to form the corresponding 1,3-cyclobutanediones. This spontaneous reaction is the cornerstone of modern TMCBD production. Over the years, the focus of process development has been on the efficient and safe in-situ generation of the unstable dimethylketene intermediate.
Two main precursors have been established for the industrial-scale generation of dimethylketene: isobutyric anhydride and isobutyryl chloride.
Core Synthetic Methodologies
The synthesis of this compound is dominated by two primary industrial routes, both of which rely on the in-situ generation and subsequent dimerization of dimethylketene.
Pyrolysis of Isobutyric Anhydride
This method involves the high-temperature cracking of isobutyric anhydride to produce dimethylketene and isobutyric acid as a byproduct. The generated dimethylketene is then typically absorbed into a solvent and allowed to dimerize.
Dehydrohalogenation of Isobutyryl Chloride
A widely used laboratory and industrial method involves the dehydrohalogenation of isobutyryl chloride with a tertiary amine base, most commonly triethylamine. The reaction is typically carried out in an inert solvent, and the dimethylketene formed dimerizes spontaneously.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthetic routes to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione.
| Synthesis Method | Precursor | Key Reagents/Conditions | Product | Reported Yield | Purity | Reference |
| Pyrolysis | Isobutyric Anhydride | Pyrolysis at 455°C and 105 Torr | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | Approx. 63 g produced in one example run | 97% | [2] |
| Dehydrohalogenation | Isobutyryl Chloride | Triethylamine, Ether (solvent), Reflux | 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | Not explicitly stated, but is a common and efficient method. | High | [3] |
Experimental Protocols
Method 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione via Dehydrohalogenation of Isobutyryl Chloride
This protocol is a composite procedure based on the general method described in the literature and common laboratory practices for similar reactions.[3][4]
Materials:
-
Isobutyryl chloride
-
Triethylamine
-
Anhydrous diethyl ether
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is dried in an oven and assembled while hot under a stream of inert gas. The flask is charged with a solution of isobutyryl chloride in anhydrous diethyl ether.
-
Addition of Triethylamine: The flask is cooled in an ice bath, and a solution of triethylamine in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature. A voluminous precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the triethylamine hydrochloride. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The product can be further purified by recrystallization or sublimation.
Method 2: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione via Pyrolysis of Isobutyric Anhydride
This protocol is based on the process described in U.S. Patent 5,258,556.[2]
Materials:
-
Isobutyric anhydride
-
High-temperature pyrolysis apparatus (e.g., a tube furnace)
-
Absorption vessel containing 2,2,4,4-tetramethyl-1,3-cyclobutanedione as the solvent
-
Vacuum system
Procedure:
-
Pyrolysis: Isobutyric anhydride is fed into a preheater and then into a pyrolysis tube maintained at a high temperature (e.g., 455°C) and reduced pressure (e.g., 105 Torr).
-
Absorption and Dimerization: The gaseous effluent from the pyrolysis, containing dimethylketene, is passed through an absorption vessel containing molten 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The dimethylketene is absorbed and dimerizes in the solution.
-
Product Accumulation: The 2,2,4,4-tetramethyl-1,3-cyclobutanedione product accumulates in the absorption/dimerization vessel.
-
Isolation: The product can be isolated from the reaction mixture, for example, by crystallization upon cooling.
Logical and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. US5258556A - Process for the manufacture of 2,2,4,4-tetramethylcyclobutanediol - Google Patents [patents.google.com]
- 3. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]
- 4. 1,3-Cyclobutanedione, 2,2,4,4-tetramethyl- [webbook.nist.gov]
The Synthetic Versatility of Tetramethyl-1,3-cyclobutanedione: A Technical Guide for Organic Chemists
For Immediate Release
Tetramethyl-1,3-cyclobutanedione, a gem-disubstituted cyclobutanedione, is emerging as a versatile building block in modern organic synthesis. While historically recognized primarily as a precursor to the corresponding diol for polymer applications, its unique structural features and reactivity are paving the way for its use in the construction of complex molecular architectures, including spirocycles and novel heterocyclic systems. This technical guide provides an in-depth overview of the potential applications of this compound for researchers, scientists, and drug development professionals.
Core Properties and Synthesis
This compound, with the chemical formula C₈H₁₂O₂, is a white crystalline solid.[1][2] Its synthesis is typically achieved through the dimerization of dimethylketene, which can be generated from isobutyryl chloride and triethylamine.[1] The physical and chemical properties of this compound are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 933-52-8 | [1][2] |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [2] |
| Melting Point | 114-116 °C | [2] |
| Boiling Point | 95-159 °C / 750 mmHg | [2] |
| Appearance | White crystalline solid | [1][2] |
Key Synthetic Applications
The reactivity of this compound is centered around its two carbonyl groups, which can undergo a variety of transformations.
Reduction to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
The most well-documented application of this compound is its reduction to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD).[3] This diol is a valuable monomer in the polymer industry, used in the production of high-performance polyesters.[3]
Experimental Protocol: Hydrogenation of this compound
A general procedure for the hydrogenation of this compound involves the use of a suitable catalyst, such as ruthenium, nickel, or a mixed-metal oxide catalyst, under a hydrogen atmosphere.[3][4]
-
Materials: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione, Solvent (e.g., methanol, water), Catalyst (e.g., Copper-zinc-aluminum-chromium oxide), Hydrogen gas.
-
Procedure:
-
The catalyst is prepared, for instance, by co-precipitation of the metal nitrates followed by calcination and reduction.[4]
-
2,2,4,4-Tetramethyl-1,3-cyclobutanedione is dissolved in a suitable solvent.
-
The solution is charged into a high-pressure reactor containing the activated catalyst.
-
The reactor is pressurized with hydrogen to a pressure of 2.0-8.0 MPa and heated to a temperature of 140-200 °C.[4]
-
The reaction is monitored for the consumption of hydrogen.
-
Upon completion, the reactor is cooled, and the catalyst is filtered off.
-
The solvent is removed under reduced pressure to yield 2,2,4,4-tetramethyl-1,3-cyclobutanediol.
-
Logical Relationship: From Dione to Polymer Precursor
Caption: Synthetic pathway from the dione to its primary industrial application.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of cyclic ketones to lactones is a fundamental transformation in organic synthesis.[5][6] this compound can undergo this reaction to yield the corresponding lactone, which can serve as a precursor to other functionalized molecules.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
A general protocol for the Baeyer-Villiger oxidation of a ketone using meta-chloroperoxybenzoic acid (m-CPBA) is as follows.[7]
-
Materials: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione, m-CPBA (meta-chloroperoxybenzoic acid), Dichloromethane (DCM), Saturated aqueous sodium thiosulfate (Na₂S₂O₃), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the ketone (1.0 equivalent) in DCM.
-
Add m-CPBA (e.g., 2.0 equivalents) to the solution.
-
Stir the mixture at an appropriate temperature (e.g., 45 °C) for a specified time (e.g., 48 hours).[7]
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Dilute with saturated aqueous NaHCO₃ and extract with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Reaction Pathway: Baeyer-Villiger Oxidation
Caption: Baeyer-Villiger oxidation of the dione to form a lactone.
Wittig Olefination
The Wittig reaction provides a powerful method for the synthesis of alkenes from carbonyl compounds.[8] this compound can react with phosphorus ylides to form exocyclic methylene or substituted exocyclic double bonds, opening avenues to various functionalized cyclobutane derivatives.
Experimental Protocol: Wittig Reaction with Methylenetriphenylphosphorane
A general procedure for the Wittig olefination of a ketone is outlined below.[9]
-
Materials: Methyltriphenylphosphonium bromide, Strong base (e.g., n-butyllithium or sodium amide), Anhydrous solvent (e.g., THF or diethyl ether), 2,2,4,4-Tetramethyl-1,3-cyclobutanedione, Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in the anhydrous solvent.
-
Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add the strong base to generate the ylide.
-
Add a solution of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., pentane or diethyl ether).
-
Wash the combined organic extracts with brine, dry over an anhydrous salt, filter, and carefully concentrate to obtain the crude product.
-
Purify by column chromatography or distillation.
-
Experimental Workflow: Wittig Olefination
Caption: Step-by-step workflow for the Wittig olefination of the dione.
Synthesis of Spiro-Heterocycles
The diketone functionality of this compound makes it an attractive substrate for the synthesis of spiro-heterocyclic compounds, which are important scaffolds in medicinal chemistry.[10] Condensation reactions with binucleophiles can lead to the formation of various spiro-heterocycles.
Conceptual Reaction Scheme: Condensation with Hydrazine Derivatives
The reaction of this compound with hydrazine or its derivatives can potentially lead to the formation of spiro-pyrazolidinone or other nitrogen-containing heterocyclic systems. This area remains largely unexplored for this specific dione but holds significant promise for generating novel molecular entities.
Logical Relationship: Spirocycle Formation
Caption: Conceptual pathway for the synthesis of spiro-heterocycles.
Future Outlook and Potential in Drug Discovery
While the current body of literature on the synthetic applications of this compound beyond its role as a polymer precursor is limited, its potential is significant. The rigid cyclobutane core and the presence of two reactive carbonyl groups make it an ideal starting material for the construction of diverse and sterically demanding molecular frameworks. Further exploration of its reactivity in cycloaddition reactions, multi-component reactions, and the synthesis of complex natural product analogues is warranted. For drug development professionals, this compound represents an underutilized scaffold that could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.[10]
This technical guide highlights the foundational reactions and potential avenues for the application of this compound in organic synthesis. As research continues, the scope of its utility is expected to expand, solidifying its position as a valuable tool for chemical innovation.
References
- 1. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | C8H12O2 | CID 13617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 4. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]
- 5. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 7. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for the Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione to 2,2,4,4-tetramethyl-1,3-cyclobutanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCBDO) is a crucial aliphatic diol monomer used in the synthesis of high-performance polymers, such as specialty polyesters and copolyesters. Its rigid and sterically hindered cyclobutane ring imparts unique properties to these polymers, including enhanced thermal stability, chemical resistance, and optical clarity. The synthesis of TMCBDO is primarily achieved through the catalytic hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBD). This process yields a mixture of cis and trans isomers, the ratio of which can be controlled by the selection of catalyst and reaction conditions.[1] These application notes provide detailed protocols for the hydrogenation of TMCBD to TMCBDO using various catalytic systems, along with data on expected yields and stereoselectivity.
Materials and Reagents
-
Substrate: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBD), purity ≥98%
-
Catalysts:
-
Ruthenium on carbon (Ru/C), 5 wt%
-
Raney® Nickel (slurry in water)
-
Copper-zinc-aluminum-chromium oxide catalyst
-
-
Solvents:
-
Isopropanol (IPA), reagent grade
-
Methanol, reagent grade
-
Ethyl acetate, reagent grade
-
Hydrocarbon solvents (e.g., heptane, cyclohexane)
-
-
Gases: Hydrogen (H₂), high purity (≥99.99%)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar)
-
Reagents for Analysis: Deuterated solvents for NMR, standards for GC analysis.
Experimental Protocols
Protocol 1: Hydrogenation using Ruthenium on Carbon (Ru/C) Catalyst for High cis-Isomer Ratio
This protocol is adapted from methodologies aimed at achieving a high cis to trans isomer ratio of TMCBDO.[2]
Procedure:
-
Reactor Preparation: Ensure a high-pressure autoclave reactor is clean and dry. Purge the reactor with an inert gas (N₂ or Ar) for 15-20 minutes to remove any residual air and moisture.
-
Charging the Reactor:
-
Under an inert atmosphere, charge the reactor with 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
-
Add the solvent system, which may consist of a hydrocarbon and water or a hydrocarbon and an alcohol.[2]
-
Carefully add the 5 wt% Ru/C catalyst. The typical catalyst loading is 1-5% by weight relative to the substrate.
-
-
Reaction Execution:
-
Seal the reactor and perform a leak test.
-
Purge the reactor with hydrogen gas three times to ensure an inert atmosphere is replaced with a hydrogen atmosphere.
-
Pressurize the reactor with hydrogen to the desired pressure, typically ranging from 0.4 to 7 MPa.[2]
-
Begin agitation and heat the reactor to the target temperature, generally between 60°C and 130°C.[2]
-
Maintain the reaction under these conditions for the desired duration, monitoring the reaction progress by taking samples periodically for analysis (e.g., by GC or TLC).
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by the cessation of hydrogen uptake or analytical monitoring), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh solvent to recover any adsorbed product.[2]
-
The filtrate containing the product can be concentrated under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent to isolate the desired isomer.
-
Protocol 2: Hydrogenation using Raney® Nickel Catalyst
Raney® Nickel is a widely used catalyst for the hydrogenation of carbonyl compounds.
Procedure:
-
Catalyst Preparation:
-
Carefully wash the commercial Raney® Nickel slurry with deionized water until the washings are neutral.
-
Subsequent washes with the reaction solvent (e.g., isopropanol) can be performed to remove water.
-
-
Reactor Setup:
-
In a high-pressure autoclave reactor, add the washed Raney® Nickel catalyst under a layer of the reaction solvent to prevent ignition.
-
Add a solution of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in the chosen solvent.
-
-
Hydrogenation:
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize with hydrogen to the desired pressure.
-
Heat the reaction mixture to the target temperature with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake.
-
-
Product Isolation:
-
Once the reaction is complete, cool the reactor and vent the hydrogen.
-
Carefully filter the catalyst from the reaction mixture. The pyrophoric nature of Raney® Nickel requires the filter cake to be kept wet.
-
The solvent is removed from the filtrate by rotary evaporation to yield the crude product, which can be further purified by crystallization.
-
Protocol 3: Hydrogenation using a Copper-Zinc-Aluminum-Chromium Oxide Catalyst
This protocol is based on a patented method for the high-yield synthesis of TMCBDO.[3]
Procedure:
-
Catalyst Activation: The mixed oxide catalyst may require activation (e.g., reduction in a hydrogen stream) prior to use, as per the manufacturer's instructions.
-
Reaction Setup: This process is often carried out in a continuous flow reactor packed with the catalyst. A solution of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in a suitable solvent is prepared.
-
Hydrogenation:
-
Product Collection and Purification:
-
The product stream exiting the reactor is collected.
-
The solvent is removed under reduced pressure.
-
The resulting crude 2,2,4,4-tetramethyl-1,3-cyclobutanediol can be purified by distillation or crystallization.
-
Data Presentation
The following tables summarize quantitative data from various hydrogenation protocols for 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
Table 1: Hydrogenation using Copper-Zinc-Aluminum-Chromium Oxide Catalyst [3]
| Parameter | Value |
| Catalyst Composition | Copper Oxide (40-70%), Zinc Oxide (10-35%), Aluminum Oxide (10-20%), Chromium Oxide (5-10%) |
| Temperature | 140 - 200 °C |
| Pressure | 2.0 - 8.0 MPa |
| H₂/Substrate Molar Ratio | 100 - 350 |
| Conversion of TMCBD | 87.7% |
| Selectivity to TMCBDO | 85.8% |
Table 2: Hydrogenation using Ruthenium Catalyst for High cis-Isomer Ratio [2]
| Parameter | Value |
| Catalyst | Ruthenium (0.1-10 wt%) on a support (silica, alumina, carbon, etc.) |
| Temperature | 60 - 130 °C |
| Pressure | 0.4 - 7 MPa |
| Solvent System | Hydrocarbon and water or hydrocarbon and alcohol |
| Resulting cis/trans Ratio | > 2:1 up to 25:1 |
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory. Ensure all equipment is properly grounded to prevent static discharge.
-
Catalysts:
-
Raney® Nickel: Pyrophoric when dry. Always handle as a slurry under water or a suitable solvent.
-
Ruthenium on Carbon: Can be pyrophoric and should be handled with care, especially when dry and exposed to air.
-
-
Reagents: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione and 2,2,4,4-tetramethyl-1,3-cyclobutanediol should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
High-Pressure Reactions: Autoclave reactors must be operated by trained personnel. Regular inspection and maintenance of the high-pressure equipment are essential.
Analytical Methods
The progress of the reaction and the isomeric ratio of the product can be determined by various analytical techniques:
-
Gas Chromatography (GC): A primary method for monitoring the disappearance of the starting material and the appearance of the product. The cis and trans isomers of TMCBDO can often be separated and quantified by GC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the product and determine the isomeric ratio by integrating the signals corresponding to the cis and trans isomers.
-
High-Performance Liquid Chromatography (HPLC): Can be used for reaction monitoring and product analysis.
Visualizations
Caption: Experimental workflow for the hydrogenation of TMCBD.
Caption: General reaction scheme for the hydrogenation of TMCBD.
References
- 1. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 2. US9238602B1 - Process for the preparation of cis-2,2,4,4-tetramethylcyclobutane-1,3-diol - Google Patents [patents.google.com]
- 3. CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol - Google Patents [patents.google.com]
Application Notes and Protocols: Leveraging 2,2,4,4-Tetramethyl-1,3-cyclobutanediol in Advanced Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) into polyester chains. The unique properties of TMCD make it a valuable monomer for creating high-performance polyesters with enhanced thermal stability, mechanical strength, and optical clarity, positioning it as a significant alternative to traditional monomers like bisphenol-A (BPA).[1][2][3]
Introduction to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (also known as CBDO) is a unique cyclic aliphatic diol that exists as a mixture of cis and trans isomers.[2] Its rigid and sterically hindered cyclobutane ring imparts significant improvements to the properties of polyesters.[2][4] The incorporation of TMCD into polyester backbones can lead to materials with high glass transition temperatures (Tg), excellent hydrolytic stability, good toughness, and high transparency.[5] These characteristics make TMCD-based polyesters suitable for a wide range of applications, including food contact materials, medical devices, and specialty coatings.[1][4][6]
Key Advantages of Using TMCD in Polyester Synthesis:
-
Enhanced Thermal Properties: The rigid structure of TMCD significantly increases the glass transition temperature of polyesters, making them suitable for applications requiring high heat resistance.[1][5]
-
Improved Mechanical Performance: Polyesters containing TMCD often exhibit a superior combination of properties including high impact strength, hardness, and stiffness.[2][3][7]
-
Excellent Clarity and Optical Properties: The introduction of TMCD can disrupt polymer chain packing, leading to amorphous copolyesters with high transparency.[5]
-
BPA-Free Alternative: TMCD is a viable replacement for bisphenol-A, addressing the health concerns associated with BPA.[1][2][3]
-
Hydrolytic Stability: The secondary hydroxyl functionality of TMCD contributes to the improved hydrolytic stability of the resulting polyesters.[8][9]
Data Presentation: Properties of TMCD-Containing Polyesters
The following tables summarize the quantitative data on the properties of various polyesters synthesized with TMCD.
Table 1: Thermal and Mechanical Properties of TMCD-Modified Polyesters
| Polyester Composition | TMCD Content (mol%) | Glass Transition Temp. (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact Strength (ft-lb/in) | Heat Deflection Temp. (°C) |
| PEF | 0 | 87 | 2800 | 85 | 5 | - | - |
| PETF-18 | 10 | 91.1 | - | - | Decreased | - | - |
| PPF | 0 | 55.5 | - | 54 | - | - | - |
| PPFT-18 | 18 | 63.5 | - | 78 | Decreased | - | - |
| PBF | 0 | 39.0 | 2000 | 62 | 290 | - | - |
| PBTF-18 | 18 | 43.5 | - | 80 | Decreased | - | - |
| TPA/EG/TMCD | 35-70 | - | - | - | - | > 1 | > 70 |
| TPA/EG/TMCD | 50-70 | 90-108 | - | - | - | 2-12.5 | 90-108 |
| TPA/EG/TMCD | 64-69 | 102-108 | - | - | - | 11.4-12.5 | 102-108 |
Data sourced from multiple studies and patents.[5][7] TPA = Terephthalic Acid, EG = Ethylene Glycol, PEF = Poly(ethylene 2,5-furandicarboxylate), PPF = Poly(propylene 2,5-furandicarboxylate), PBF = Poly(butylene 2,5-furandicarboxylate).
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters containing TMCD via melt polycondensation. These should be adapted based on specific experimental goals and available equipment.
Protocol 1: Synthesis of a Copolyester from Dimethyl Terephthalate, TMCD, and Ethylene Glycol
This protocol is based on a two-stage melt polymerization process: transesterification followed by polycondensation.[7][10]
Materials:
-
Dimethyl terephthalate (DMT)
-
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
-
Ethylene glycol (EG)
-
Zinc acetate (catalyst)
-
Dibutyltin oxide (catalyst)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
One-liter reaction flask equipped with a nitrogen inlet, a mechanical stirrer, and a distillation column.
-
Heating mantle or Wood's metal bath.
-
Vacuum pump.
Procedure:
-
Charging the Reactor: In the reaction flask, combine dimethyl terephthalate, 2,2,4,4-tetramethyl-1,3-cyclobutanediol, and ethylene glycol in the desired molar ratios. Add the catalysts, zinc acetate (e.g., 65 ppm) and dibutyltin oxide (e.g., 400 ppm).[7]
-
Inert Atmosphere: Purge the flask with nitrogen to create an inert atmosphere.
-
Transesterification:
-
Polycondensation:
-
Apply a vacuum (e.g., < 0.5 mm Hg) to the system to remove excess ethylene glycol and drive the polymerization to a high molecular weight.
-
Increase the temperature to 260-280°C and maintain for 1-2 hours under vacuum.[7] The viscosity of the mixture will increase significantly.
-
-
Product Recovery: Once the desired viscosity is achieved, cool the reactor and extrude the molten polyester. The resulting polymer can be pelletized for further analysis and processing.
Protocol 2: General Two-Step Melt Polycondensation
This is a more general protocol applicable to various dicarboxylic acids and diols.[4]
Materials:
-
Dicarboxylic acid (e.g., Terephthalic acid, 2,5-Furandicarboxylic acid) or its dimethyl ester.
-
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD).
-
Other diols as required (e.g., ethylene glycol, 1,4-cyclohexanedimethanol).
-
Polycondensation catalyst (e.g., antimony trioxide, titanium-based catalysts).
-
Phosphorous-based stabilizer (optional).
Equipment:
-
Stainless-steel reactor with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection.
-
Temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with the dicarboxylic acid (or its ester), TMCD, and any other diols. Typically, a molar excess of the diols is used.[10]
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere to a temperature range of 190-230°C.
-
Water or methanol will be evolved and should be collected. The reaction is continued until the theoretical amount of byproduct is collected.
-
-
Polycondensation:
-
Add the phosphorous-based stabilizer if required.
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a high vacuum to the reactor.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity (indicative of high molecular weight) is reached.
-
-
Discharge: Extrude the polymer from the reactor under nitrogen pressure and cool it for subsequent processing.
Visualizations
The following diagrams illustrate the key chemical structures and processes involved in the synthesis of TMCD-based polyesters.
Caption: Chemical structures of key monomers.
Caption: Workflow for polyester synthesis.
Caption: Property enhancement by TMCD.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 3. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. US5955565A - Polyesters from terephthalic acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol and ethylene glycol - Google Patents [patents.google.com]
- 8. EP4236742A1 - Polyester compositions for metal packaging coatings - Google Patents [patents.google.com]
- 9. WO2022093614A1 - Polyester compositions for metal packaging coatings - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Melt Polymerization of Polyesters using 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyesters synthesized with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), also referred to as CBDO, are gaining significant attention as alternatives to traditional materials like polycarbonate, particularly in applications requiring high impact strength, good thermal stability, and optical clarity.[1][2][3][4][5] The rigid and sterically hindered structure of the cyclobutane ring in TMCD imparts unique properties to the resulting polymers.[1][3] This document provides a detailed protocol for the synthesis of copolyesters containing TMCD via a two-stage melt polymerization process.
Melt polymerization is an industrially relevant and common method for synthesizing high molecular weight polyesters.[6] The process typically involves two key stages:
-
Transesterification or Esterification: Monomers react to form low molecular weight oligomers. This can be a transesterification reaction if a diester (e.g., dimethyl terephthalate) is used, or a direct esterification if a diacid (e.g., terephthalic acid) is used.
-
Polycondensation: The oligomers are further polymerized at higher temperatures and under vacuum to increase the molecular weight by removing reaction byproducts like methanol or water.
Key Monomers and Reagents
The synthesis of these copolyesters involves the reaction between diol and diacid (or diester) monomers.
| Monomer Type | Common Examples | Role |
| Rigid Diol | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO) | Imparts high glass transition temperature (Tg), rigidity, and impact strength.[1][3] |
| Flexible Diol | Ethylene Glycol (EG), 1,4-Cyclohexanedimethanol (CHDM) | Used as a co-monomer to modify properties like flexibility and processability.[1][7] |
| Diacid/Diester | Terephthalic Acid (TPA), Dimethyl Terephthalate (DMT) | Aromatic diacid component that provides stiffness and thermal stability.[1][6] |
Experimental Workflow: Two-Stage Melt Polycondensation
The general workflow for the melt polymerization of TMCD-based polyesters is depicted below. This process starts with the charging of monomers and catalysts into a reactor, followed by the two main reaction stages, and concludes with the extrusion and analysis of the resulting polymer.
Caption: General workflow for two-stage melt polymerization.
Detailed Experimental Protocol
This protocol describes the synthesis of a copolyester using dimethyl terephthalate (DMT), 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), and ethylene glycol (EG).
Materials:
-
Dimethyl terephthalate (DMT)
-
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) (mixture of cis/trans isomers)
-
Ethylene glycol (EG)
-
Catalyst: Dibutyltin oxide or a titanium-based catalyst (e.g., tetrabutyl titanate)
-
Stabilizer: Phosphorous compound (optional, used with some catalyst systems)[8]
-
High-purity nitrogen gas
Equipment:
-
Jacketed glass reactor or stainless-steel reactor equipped with:
-
Mechanical stirrer (high torque)
-
Nitrogen inlet
-
Distillation column with a condenser and collection flask
-
Vacuum port connected to a high-vacuum pump
-
Temperature controller and heating mantle or oil bath
-
-
Vacuum oven for drying monomers
Procedure:
Stage 1: Transesterification
-
Monomer Preparation: Ensure all monomers are dry before use. TMCD can be dried in a vacuum oven at a temperature below its melting point.
-
Reactor Charging: Charge the reactor with the desired molar ratios of DMT, TMCD, and EG. Diols are often added in excess (e.g., 1.5 to 2 times the molar amount of diacid/diester) to drive the initial reaction.[1]
-
Catalyst Addition: Add the catalyst. Typical concentrations can range from 50 to 400 ppm based on the final polymer weight.[7]
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove oxygen. Maintain a slow nitrogen purge throughout the first stage.
-
Heating and Reaction:
-
Begin stirring the mixture.
-
Methanol will be generated as a byproduct of the transesterification reaction between DMT and the diols. This methanol will be distilled off and collected in the collection flask.
-
Continue this stage until the theoretical amount of methanol has been collected, which typically takes 2-3 hours.[7] This indicates the formation of low molecular weight oligomers.
-
Stage 2: Polycondensation
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 250-280°C.
-
Vacuum Application: Slowly apply a vacuum to the reactor, gradually decreasing the pressure to below 1 torr. This helps to remove excess diols and the ethylene glycol formed during the polycondensation step, driving the equilibrium towards a high molecular weight polymer.
-
Viscosity Increase: As the polycondensation reaction proceeds, the molecular weight of the polymer will increase, leading to a significant increase in the melt viscosity. The stirring motor torque will increase, which can be used to monitor the reaction progress.
-
Reaction Termination: Continue the reaction under high temperature and vacuum until the desired melt viscosity (and thus molecular weight) is achieved. This stage can last for another 1-3 hours.
-
Extrusion and Cooling: Once the desired viscosity is reached, stop the reaction by removing the heat. Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench it. The solidified polymer strand can then be pelletized.
Data Presentation: Reaction Parameters and Polymer Properties
The properties of the final copolyester are highly dependent on the monomer composition. The following tables summarize typical reaction conditions and the resulting thermal properties for TMCD-based copolyesters.
Table 1: Example Reaction Conditions for TMCD/EG Copolyesters
| Parameter | Example 1[7] | Example 2[7] |
| Diacid Component | 100 mol% DMT | 100 mol% DMT |
| Diol Component | ||
| TMCD | 13 mol% | 64 mol% |
| Ethylene Glycol | 87 mol% | 36 mol% |
| Catalysts | Zinc Acetate (65 ppm), Dibutyltin Diacetate (400 ppm) | Zinc Acetate (65 ppm), Dibutyltin Oxide (400 ppm) |
| Stage 1 Temp. | 190°C | 190°C (2.5h), then 220°C |
| Stage 2 Temp. | 270-280°C | 270-280°C |
| Stage 2 Pressure | 0.1 - 0.5 mm Hg | 0.1 - 0.5 mm Hg |
Table 2: Influence of TMCD Content on Thermal Properties of TPA-based Copolyesters
| % TMCD in Diol Component | Co-diol | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Notes |
| 0% | CHDM | 88°C | 300°C | Semicrystalline (PCT)[3] |
| 20-40% | CHDM | 105-120°C | N/A | Amorphous, easier to thermoform[3] |
| 23% | EG | 93°C | - | Amorphous[5] |
| 35% | EG | 105°C | - | Amorphous[5] |
| 40-90% | C2-C4 Glycols | 80-168°C | N/A | Generally amorphous[5][10] |
Data compiled from multiple sources indicating general trends.[3][5][10]
Polymer Characterization
After synthesis, the polymer should be characterized to determine its properties.
-
Inherent Viscosity (IV): A measure of the polymer's molecular weight. Often measured in a 60/40 phenol/tetrachloroethane solution.
-
Differential Scanning Calorimetry (DSC): Used to determine thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tcc), and melting temperature (Tm).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and determine the monomer composition of the final copolyester.[12]
-
Gel Permeation Chromatography (GPC): Provides detailed information on the molecular weight distribution (Mn, Mw) of the polymer.[11]
Troubleshooting and Key Considerations
-
TMCD Sublimation: TMCD can sublimate at the high temperatures used in melt polymerization.[13] Using a co-diol like ethylene glycol can help inhibit this sublimation.[5] The reactor design should also allow for the condensation and return of sublimed monomer to the reaction mixture.
-
Polymer Color: The choice of catalyst can significantly impact the final color of the polymer. Titanium-based catalysts can sometimes lead to yellowing, while tin-based catalysts may produce a more colorless product, though they can be slower to build molecular weight.[8]
-
Moisture: The presence of moisture can lead to hydrolytic degradation of the polyester at high temperatures, resulting in lower molecular weight. It is critical that all monomers and the reactor are thoroughly dried.
-
Oxygen: Oxygen can cause thermal-oxidative degradation, leading to discoloration and reduced mechanical properties. Maintaining an inert nitrogen atmosphere, especially during heat-up and the first stage of the reaction, is essential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 3. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5955565A - Polyesters from terephthalic acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol and ethylene glycol - Google Patents [patents.google.com]
- 8. Polyester compositions which comprise tetramethyl cyclobutanediol and ethylene glycol, with improved catalyst system - Eureka | Patsnap [eureka.patsnap.com]
- 9. api.drum.lib.umd.edu [api.drum.lib.umd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of BPA-Free Polycarbonates Using 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
Introduction
Bisphenol A (BPA) is a chemical compound that has been widely used in the production of polycarbonate plastics and epoxy resins. However, due to concerns about its potential health effects, there is a growing demand for BPA-free alternatives. 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCBD), also known as CBDO, has emerged as a promising substitute for BPA in the synthesis of polycarbonates.[1][2] Polycarbonates derived from TMCBD exhibit excellent properties, including high transparency, thermal stability, and good mechanical strength, making them suitable for a wide range of applications, including food contact materials, medical devices, and consumer electronics.[1][2]
These application notes provide detailed protocols for the synthesis of BPA-free polycarbonates using TMCBD via two primary methods: melt transesterification and solution polymerization. Additionally, this document outlines standard characterization techniques and presents a summary of the expected material properties.
Synthesis of Poly(TMCBD carbonate)
The synthesis of poly(TMCBD carbonate) can be achieved through two primary methods: melt transesterification and solution polymerization. Melt transesterification is a solvent-free process that involves the reaction of TMCBD with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures under vacuum. Solution polymerization, on the other hand, involves the reaction of TMCBD with a phosgene derivative in a suitable solvent.
Method 1: Melt Transesterification
Melt transesterification is an environmentally friendly and widely used method for polycarbonate synthesis.[3] This process involves a two-stage reaction: an initial transesterification to form oligomers, followed by a polycondensation step at higher temperature and vacuum to increase the molecular weight.
Experimental Protocol:
Materials:
-
2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCBD)
-
Diphenyl carbonate (DPC)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Schlenk line for inert atmosphere operations.
Procedure:
-
Monomer Charging and Inerting:
-
Charge the three-neck flask with equimolar amounts of TMCBD and DPC.
-
Add the catalyst, typically at a concentration of 0.01-0.1 mol% relative to TMCBD.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture.
-
-
Oligomerization (First Stage):
-
Heat the reaction mixture to 180-220°C under a gentle stream of nitrogen.
-
Stir the molten mixture to ensure homogeneity.
-
Phenol, a byproduct of the transesterification reaction, will begin to distill off. Collect the distilled phenol to monitor the reaction progress.
-
Continue this stage for 1-2 hours, or until approximately 80-90% of the theoretical amount of phenol has been collected.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum, reducing the pressure to below 1 mmHg over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer grows.
-
The reaction is considered complete when the stirring becomes difficult or stops due to the high viscosity of the polymer melt.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen gas.
-
Allow the reactor to cool to room temperature.
-
The solid polycarbonate can be removed by carefully breaking the flask or by dissolving the polymer in a suitable solvent like dichloromethane.
-
If dissolved, the polymer can be precipitated by pouring the solution into a non-solvent such as methanol, filtered, and dried in a vacuum oven at 80-100°C overnight.
-
Method 2: Solution Polymerization
Solution polymerization offers an alternative route to synthesizing poly(TMCBD carbonate), often at lower temperatures than melt transesterification. This method typically involves the use of phosgene or a phosgene derivative, such as triphosgene, and requires careful handling due to the toxicity of these reagents.
Experimental Protocol:
Materials:
-
2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCBD)
-
Triphosgene
-
Pyridine or other suitable acid scavenger
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel.
-
Ice bath.
-
Schlenk line for inert atmosphere operations.
Procedure:
-
Monomer and Solvent Preparation:
-
Dissolve TMCBD and pyridine in anhydrous DCM in the three-neck flask under a nitrogen atmosphere.
-
Cool the flask in an ice bath to 0-5°C.
-
-
Phosgene Derivative Addition:
-
In a separate flask, dissolve triphosgene in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred TMCBD solution via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5°C. A white precipitate of pyridinium hydrochloride will form.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Polymer Isolation and Purification:
-
Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with dilute hydrochloric acid (e.g., 1M HCl) to remove any remaining pyridine, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the solution by rotary evaporation.
-
Precipitate the polymer by pouring the concentrated solution into a non-solvent like methanol.
-
Collect the white polymer precipitate by filtration and dry it in a vacuum oven at 80-100°C overnight.
-
Characterization of Poly(TMCBD carbonate)
The synthesized polycarbonate should be characterized to determine its chemical structure, molecular weight, and thermal properties.
Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polymer.
-
Procedure: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra. The spectra should show characteristic peaks corresponding to the TMCBD and carbonate moieties.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform) and analyze it using a GPC system calibrated with polystyrene standards.
-
-
Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polymer.
-
Procedure: Heat a small sample of the polymer (5-10 mg) in a DSC instrument under a nitrogen atmosphere. A typical heating rate is 10°C/min. The Tg is observed as a step change in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polymer.
-
Procedure: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min). The temperature at which the polymer starts to lose weight is an indicator of its thermal stability.
-
Data Presentation
The following tables summarize the expected properties of poly(TMCBD carbonate) synthesized via melt transesterification.
Table 1: Molecular Weight and Polydispersity of Poly(TMCBD carbonate)
| Property | Typical Value |
| Number-Average Molecular Weight (Mn) | 20,000 - 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 40,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
Table 2: Thermal Properties of Poly(TMCBD carbonate)
| Property | Typical Value |
| Glass Transition Temperature (Tg) | 140 - 160 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 350 °C (in N₂) |
Visualizations
Caption: Workflow for the synthesis and characterization of Poly(TMCBD carbonate).
Caption: Melt transesterification process for Poly(TMCBD carbonate) synthesis.
References
Application Notes and Protocols for Enhancing Polymer Thermal Properties with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of the rigid cycloaliphatic diol, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), into polymer chains, particularly polyesters, has emerged as a highly effective strategy for enhancing their thermal properties. This bulky monomer disrupts chain packing and restricts segmental motion, leading to a significant increase in the glass transition temperature (Tg) and overall thermal stability of the resulting polymers. These improved characteristics make TMCD-based polymers attractive alternatives to materials like polycarbonate, especially in applications demanding high heat resistance and durability. This document provides detailed application notes, experimental protocols, and quantitative data on the impact of TMCD incorporation on polymer thermal properties.
Introduction: The Role of TMCD in Polymer Thermal Stability
Traditional polyesters often exhibit limitations in high-temperature applications due to their relatively low glass transition temperatures. The introduction of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), a unique cyclic aliphatic diol, into the polymer backbone addresses this challenge.[1] The rigid and sterically hindered structure of the cyclobutane ring in TMCD imparts significant conformational rigidity to the polymer chain.[2][3] This rigidity restricts the rotational freedom of the polymer segments, requiring more thermal energy for the transition from a glassy to a rubbery state, thus elevating the Tg.[4][5]
The incorporation of TMCD can transform semi-crystalline polymers into amorphous materials, which can enhance properties like transparency.[1] Copolyesters containing TMCD have demonstrated superior thermal stability, good mechanical properties, and in some cases, improved barrier properties.[1][6] These attributes make them suitable for a wide range of applications, including high-performance plastics, medical devices, and packaging.
Quantitative Data: Impact of TMCD on Thermal Properties
The following tables summarize the quantitative effects of incorporating TMCD on the thermal properties of various polyesters.
Table 1: Glass Transition Temperature (Tg) of TMCD-based Copolyesters
| Polymer System | Comonomers | TMCD Content (mol%) | Glass Transition Temperature (Tg) (°C) | Reference |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) | Ethylene Glycol | 0 | 87 | [1] |
| Poly(ethylene-co-TMCD 2,5-furandicarboxylate) (PETF) | Ethylene Glycol | 10 | 91.1 | [1] |
| Poly(propylene 2,5-furandicarboxylate) (PPF) | Propylene Glycol | 0 | 55.5 | [1] |
| Poly(propylene-co-TMCD 2,5-furandicarboxylate) (PPTF) | Propylene Glycol | 10 | 63.5 | [1] |
| Poly(butylene 2,5-furandicarboxylate) (PBF) | Butylene Glycol | 0 | 39.0 | [1] |
| Poly(butylene-co-TMCD 2,5-furandicarboxylate) (PBTF) | Butylene Glycol | 10 | 43.5 | [1] |
| Terephthalate-based Copolyester | C2-C4 Aliphatic Glycols | 40-90 | 80-168 | [5] |
| Copolyester with Bisphenol A and Terephthaloyl Chloride | Bisphenol A | Not Specified | ~200 | [6] |
Table 2: Thermal Decomposition Temperatures of TMCD-based Copolyesters
| Polymer System | Comonomers | Onset of 5 wt% Loss Temperature (°C) | Reference |
| Copolyester with Bisphenols and Terephthaloyl Chloride | Bisphenol A, AF, F, HPF | 385-420 (in Argon/Air) | [6] |
| Bibenzoate-based Copolyesters | 1,4-cyclohexanedimethanol, 4,4'-bibenzoate, 3,4'-bibenzoate | >350 | [4] |
Experimental Protocols
Protocol 1: Synthesis of TMCD-containing Polyesters via Melt Polycondensation
This protocol describes a general two-stage melt polycondensation method for synthesizing copolyesters containing TMCD.
Materials:
-
Diacid or its dimethyl ester (e.g., Dimethyl Terephthalate - DMT)
-
Diols: 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and a co-diol (e.g., Ethylene Glycol - EG)
-
Catalyst (e.g., Titanium(IV) isopropoxide, Tin(II) octoate)
-
Stabilizer (e.g., Phosphoric acid)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation column and condenser
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
Stage 1: Esterification or Transesterification
-
Charge the reactor with the diacid or dimethyl ester, TMCD, and the co-diol in the desired molar ratio.
-
Add the catalyst to the mixture.
-
Flush the reactor with nitrogen and maintain a slow nitrogen purge.
-
Heat the mixture with stirring to a temperature of 180-220°C.
-
During this stage, water (for esterification) or methanol (for transesterification) will be distilled off. Continue the reaction until the theoretical amount of byproduct is collected.
Stage 2: Polycondensation
-
Gradually increase the temperature to 250-280°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has formed.
-
Once the reaction is complete, cool the reactor under nitrogen.
-
The resulting polymer can be extruded and pelletized for further characterization.
Protocol 2: Thermal Characterization of TMCD-based Polymers
3.2.1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Equipment:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point (for semi-crystalline materials) or well above its Tg (for amorphous materials) at a heating rate of 10-20°C/min under a nitrogen atmosphere to erase the thermal history.
-
Hold the sample at this temperature for 2-5 minutes.
-
Cool the sample to a temperature well below its Tg at a controlled rate (e.g., 10-20°C/min).
-
Heat the sample again at a rate of 10°C/min.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[7]
3.2.2. Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[8]
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5%).[8]
Visualizations
Caption: Experimental workflow for synthesis and thermal characterization of TMCD-based polymers.
Caption: Mechanism of how TMCD incorporation improves polymer thermal properties.
Conclusion
The incorporation of 2,2,4,4-tetramethyl-1,3-cyclobutanediol into polymer backbones is a proven and effective method for significantly enhancing their thermal properties, most notably the glass transition temperature. The data and protocols presented in these application notes provide a comprehensive guide for researchers and scientists to synthesize and characterize these high-performance materials. The unique structural features of TMCD offer a versatile tool for designing polymers with tailored thermal stability for demanding applications in various fields, including drug development where material stability is paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal analysis characterization of polymers and plastics acs webinar | PDF [slideshare.net]
- 8. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Tetramethyl-1,3-cyclobutanedione Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tetramethyl-1,3-cyclobutanedione is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. The purity of this diketone is critical for the quality, safety, and efficacy of the final products. This document provides detailed application notes and experimental protocols for the characterization of this compound purity using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Potential Impurities
During the synthesis of this compound, several process-related impurities and degradation products may arise. A common synthetic route involves the dimerization of dimethylketene, which is generated from isobutyryl chloride. Potential impurities include the corresponding reduction product, 2,2,4,4-tetramethyl-1,3-cyclobutanediol, and a lactone isomer. It is crucial to identify and quantify these impurities to ensure the quality of the final product.
Analytical Techniques for Purity Determination
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the separation and identification of volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the quantification of the main component and non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Application: To identify and quantify volatile and semi-volatile impurities in this compound.
Experimental Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Dichloromethane (DCM), HPLC grade
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with dichloromethane.
-
Filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main peak of this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity by the area percent method.
Quantitative Data Summary:
| Compound | Retention Time (min) | Area % |
| This compound | 8.5 | 99.5 |
| 2,2,4,4-tetramethyl-1,3-cyclobutanediol | 9.2 | 0.3 |
| Unknown Impurity 1 | 7.8 | 0.2 |
High-Performance Liquid Chromatography (HPLC) Protocol
Application: To accurately quantify the purity of this compound and determine the levels of non-volatile impurities.
Experimental Workflow:
Caption: Workflow for HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric Acid, analytical grade
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of this compound using the area percent method.
Quantitative Data Summary:
| Compound | Retention Time (min) | Area % |
| This compound | 5.2 | 99.7 |
| Process-Related Impurity A | 3.8 | 0.2 |
| Degradation Product B | 6.5 | 0.1 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
Application: To provide an absolute quantitative purity assessment of this compound without the need for a reference standard of the analyte.
Logical Relationship:
Caption: Logical relationship for qNMR purity determination.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Reagents:
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Maleic Anhydride (Internal Standard), high purity.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of Maleic Anhydride into an NMR tube.
-
Add approximately 0.7 mL of CDCl₃.
-
Cap the tube and gently agitate to dissolve the solids completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of protons)
-
Acquisition Time: 4 s
-
Data Analysis:
-
Process the FID to obtain the ¹H NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the singlet peak of the methyl protons of this compound (around δ 1.3 ppm) and the singlet peak of the vinyl protons of Maleic Anhydride (around δ 7.1 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Quantitative Data Summary:
| Parameter | Value |
| Mass of this compound | 10.05 mg |
| Mass of Maleic Anhydride (IS) | 5.02 mg |
| Purity of Maleic Anhydride (IS) | 99.9% |
| Integral of Analyte (12H) | 12.00 |
| Integral of IS (2H) | 2.05 |
| Calculated Purity | 99.6% |
Summary of Analytical Techniques for Purity Characterization
| Analytical Technique | Principle | Information Provided |
| GC-MS | Separation based on volatility and boiling point, detection by mass. | Identification and quantification of volatile impurities. |
| HPLC | Separation based on polarity, detection by UV absorbance. | Quantification of the main component and non-volatile impurities. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a specific reference standard. |
Application Notes and Protocols for the Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a versatile building block in organic synthesis. The primary method described is the dimerization of dimethylketene, which is generated in situ via the dehydrohalogenation of isobutyryl chloride using triethylamine. This diketone serves as a precursor to various industrially significant products, including 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), a monomer used in the production of specialty polymers.[1][2] This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and characterization of the target compound.
Introduction
2,2,4,4-Tetramethyl-1,3-cyclobutanedione is a cyclic diketone that spontaneously forms from the head-to-tail dimerization of dimethylketene.[1] The generation of the highly reactive dimethylketene intermediate is a critical step, which can be achieved through methods such as the pyrolysis of isobutyric anhydride or the more common laboratory-scale dehydrohalogenation of isobutyryl chloride with a tertiary amine base like triethylamine.[1][2] The resulting dione is a white, crystalline solid with a melting point in the range of 112-116 °C.[1] It is a valuable intermediate for the synthesis of various compounds, including the corresponding diol via hydrogenation, which has applications in polymer chemistry.[1][2]
Data Presentation
A summary of the key quantitative data for 2,2,4,4-tetramethyl-1,3-cyclobutanedione is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₂O₂ | [3][4] |
| Molecular Weight | 140.18 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 112-116 °C | [1][4] |
| Boiling Point | 95-159 °C @ 750 mmHg | [4][5] |
| Purity (Typical) | >99.0% (GC) | [3] |
Experimental Protocols
Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
This protocol details the synthesis of the target compound from isobutyryl chloride and triethylamine.
Materials:
-
Isobutyryl chloride
-
Triethylamine
-
Anhydrous ether (or other suitable inert solvent)
-
Hydrochloric acid (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Apparatus for filtration (e.g., Buchner funnel)
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Charge the flask with isobutyryl chloride dissolved in a suitable anhydrous solvent like diethyl ether. Begin stirring the solution.
-
Formation of Dimethylketene: Add triethylamine dropwise to the stirred solution of isobutyryl chloride through the dropping funnel. An exothermic reaction will occur, leading to the formation of triethylammonium chloride precipitate and dimethylketene. Maintain the reaction under controlled temperature, potentially requiring an ice bath.
-
Dimerization: The generated dimethylketene will spontaneously dimerize to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
Work-up:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Wash the filtrate with dilute hydrochloric acid to remove any remaining triethylamine.
-
Wash with water and then a saturated brine solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude 2,2,4,4-tetramethyl-1,3-cyclobutanedione by recrystallization from a suitable solvent (e.g., hexane or ethanol) to obtain a white crystalline solid.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
Caption: Synthesis workflow for 2,2,4,4-tetramethyl-1,3-cyclobutanedione.
Reaction Pathway
The chemical transformation for the synthesis is depicted in the following signaling pathway diagram.
Caption: Reaction pathway for the synthesis of the target dione.
References
- 1. 2,2,4,4-Tetramethylcyclobutanedione - Wikipedia [en.wikipedia.org]
- 2. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 3. Tetramethyl-1,3-cyclobutanedione [Precursor to Dimethyl Ke… [cymitquimica.com]
- 4. This compound [Precursor to Dimethyl Ketene] | CAS 933-52-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for the Catalytic Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione
Introduction
The catalytic hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBD) to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCBDO) is a pivotal reaction in polymer chemistry. TMCBDO is a critical monomer in the synthesis of high-performance polyesters, offering enhanced thermal stability, durability, and optical clarity to the resulting polymers. This document provides detailed application notes, a comparative summary of reaction conditions, and a comprehensive experimental protocol for researchers, scientists, and drug development professionals engaged in the synthesis of this valuable diol. The synthesis of TMCBDO is typically achieved through the catalytic hydrogenation of the corresponding diketone, a process that can be fine-tuned by the choice of catalyst and reaction conditions to optimize yield and selectivity.[1]
Comparative Reaction Conditions
The choice of catalyst is a critical parameter in the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione. Various catalytic systems have been employed, each with its own set of optimal reaction conditions. Below is a summary of commonly used catalysts and their associated reaction parameters.
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Reported Yield/Conversion |
| Ruthenium-based (e.g., Ru/C, Ru-Sn/γ-Al₂O₃) | Isopropanol, Water, THF | 60 - 160 | 2.0 - 10.0 | 1 - 5 | High conversion and selectivity to the diol are generally reported.[2][3][4] |
| Raney® Nickel | Ethanol, Isopropanol, Water | 100 - 150 | 3.0 - 10.0 | 4 - 6 | High activity for the hydrogenation of carbonyls.[5][6][7] |
| Copper-Chromium Oxide | N/A (Neat or high boiling solvent) | 140 - 200 | 2.0 - 8.0 | 2 - 5 | Effective for ester and ketone hydrogenations.[2][8] |
Note: The data presented is a synthesis of information from various sources on the hydrogenation of cyclic ketones and related compounds. Specific yields for TMCBD may vary based on the exact experimental setup.
Experimental Protocol: Hydrogenation using a Ruthenium Catalyst
This protocol details a general procedure for the catalytic hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione using a supported Ruthenium catalyst.
Materials:
-
2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBD)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Isopropanol (IPA), analytical grade
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Preparation:
-
Ensure the high-pressure autoclave is clean and dry.
-
Charge the reactor with 2,2,4,4-tetramethyl-1,3-cyclobutanedione (1.0 equivalent) and the 5% Ru/C catalyst (typically 1-5 mol% of the substrate).
-
Add a suitable amount of isopropanol to dissolve the substrate and create a slurry with the catalyst (a concentration of 10-20% w/v is a good starting point).
-
-
Reaction Setup and Execution:
-
Seal the autoclave securely.
-
Purge the reactor vessel multiple times with nitrogen gas to remove any residual air, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5.0 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 100 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Purge the reactor with nitrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst. The catalyst can be washed with a small amount of fresh isopropanol to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the crude 2,2,4,4-tetramethyl-1,3-cyclobutanediol.
-
-
Purification and Analysis:
-
The crude product can be further purified by recrystallization or distillation if necessary.
-
Analyze the final product for purity and identity using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the catalytic hydrogenation of TMCBD.
Safety Considerations
-
Catalytic hydrogenation involves the use of flammable hydrogen gas under high pressure and elevated temperatures. All operations should be conducted in a well-ventilated fume hood and behind a safety shield.
-
Raney® Nickel is pyrophoric and must be handled with care, always kept wet with a solvent.[6]
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Ensure the high-pressure reactor is properly maintained and operated by trained personnel.
References
Application Notes and Protocols for Copolyesters Incorporating 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) is a unique cycloaliphatic diol monomer that imparts exceptional properties to copolyesters.[1][2][3][4] Its rigid and sterically hindered structure, when incorporated into a polymer backbone, disrupts chain packing, leading to amorphous materials with a combination of desirable attributes.[5] These copolyesters, most notably the commercialized Eastman Tritan™, serve as high-performance alternatives to traditional plastics like polycarbonate (PC), particularly in applications where bisphenol A (BPA)-free materials are required.[6][7][8][9][10]
The key advantages of incorporating TMCD into copolyesters include:
-
High Glass Transition Temperature (Tg): The rigid cyclobutyl ring restricts chain mobility, resulting in copolyesters with elevated heat resistance.[1][2][3][10]
-
Excellent Toughness and Impact Strength: TMCD-containing copolyesters exhibit remarkable durability and shatter resistance.[3][8][10][11]
-
Optical Clarity: The amorphous nature of these copolyesters leads to glass-like transparency.[1][3][12]
-
Chemical and Hydrolytic Stability: The sterically shielded ester linkages provide enhanced resistance to chemical attack and hydrolysis.[13][14][15]
-
BPA-Free Composition: TMCD is a key component in producing BPA-free plastics, addressing health and safety concerns associated with polycarbonate.[6][7][8][9]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of TMCD-based copolyesters, intended for researchers and professionals in materials science and drug development, where high-performance, safe, and stable polymers are essential.
Data Presentation: Properties of TMCD-Based Copolyesters
The following tables summarize the quantitative data on the properties of various copolyesters containing TMCD.
Table 1: Thermal and Mechanical Properties of Terephthalic Acid (TPA)-Based Copolyesters with Varying TMCD Content
| Diol Composition (mol %) | Glass Transition Temp. (Tg) (°C) | Notched Izod Impact Strength (ft-lb/in) | Rockwell L Hardness | Heat Deflection Temp. (°C @ 264 psi) |
| TPA-EG/TMCD | ||||
| 77% EG, 23% TMCD | 93 | - | - | 70 |
| 65% EG, 35% TMCD | 105 | - | - | 82 |
| 31-36% EG, 64-69% TMCD | - | 11.4 - 12.5 | 94 - 95 | 102 - 108 |
| TPA-CHDM/TMCD | ||||
| 76.5% CHDM, 20% TMCD | 103 | - | - | - |
Data compiled from multiple sources.[10][16]
Table 2: Properties of Bio-based Copolyesters from 2,5-Furandicarboxylic Acid (FDCA) Modified with TMCD
| Base Polymer | TMCD Content (mol %) | Glass Transition Temp. (Tg) (°C) |
| PEF | 0 | 87.0 |
| PETF | 10 | 91.1 |
| PPF | 0 | 55.5 |
| PPTF | 10 | 63.5 |
| PBF | 0 | 39.0 |
| PBTF | 10 | 43.5 |
PEF: Poly(ethylene 2,5-furandicarboxylate), PPF: Poly(propylene 2,5-furandicarboxylate), PBF: Poly(butylene 2,5-furandicarboxylate). Data from[1]
Experimental Protocols
Protocol 1: Synthesis of a TMCD-based Copolyester via Melt Polymerization
This protocol describes a typical two-stage melt polymerization process for synthesizing a copolyester from dimethyl terephthalate (DMT), ethylene glycol (EG), and TMCD.
Materials:
-
Dimethyl terephthalate (DMT)
-
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD, mixture of cis/trans isomers)[11]
-
Ethylene glycol (EG)
-
Zinc acetate (catalyst)[11]
-
Nitrogen (high purity)
Equipment:
-
One-liter reaction flask with a nitrogen inlet, mechanical stirrer, and a short distillation column
-
Heating mantle or Wood's metal bath
-
Vacuum pump
-
Condenser and collection flask for byproducts
Procedure:
Stage 1: Transesterification (Ester Interchange)
-
Charge the reaction flask with DMT, TMCD, and an excess of EG (e.g., 1.0 mol DMT, 0.92 mol TMCD, 1.08 mol EG).[11][17]
-
Add the catalysts, for example, 65 ppm zinc acetate and 400 ppm dibutyltin oxide.[11]
-
Assemble the reaction apparatus and purge with nitrogen to create an inert atmosphere.
-
Heat the flask to 190°C while stirring. Methanol will be generated as a byproduct and should be collected.
-
Maintain the temperature at 190°C for approximately 2.5 hours, or until the theoretical amount of methanol has been distilled off.[11]
-
Increase the temperature to 220°C and hold for a period to ensure complete transesterification.
Stage 2: Polycondensation
-
Gradually increase the temperature to 260-280°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mm Hg.
-
Excess ethylene glycol will distill off as the polymerization proceeds.
-
Continue the reaction under high vacuum and elevated temperature until the desired melt viscosity is achieved, which indicates the formation of a high molecular weight polymer. This can take 2-4 hours.
-
Once the reaction is complete, remove the heat source and allow the flask to cool under a nitrogen atmosphere.
-
The resulting copolyester can be extruded from the flask or carefully broken and removed after cooling.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and heat-resistant gloves.
-
Handle hot glassware with care.
-
Be aware of the potential for sublimation of TMCD at high temperatures.[2][3]
Protocol 2: Characterization of TMCD-based Copolyesters
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the chemical structure, composition, and sequence distribution of the copolyester.[1]
-
Sample Preparation: Dissolve 10-20 mg of the copolyester in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or a mixture of trifluoroacetic acid and CDCl₃).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The integration of characteristic peaks will allow for the quantification of the molar ratios of the different monomers incorporated into the polymer chain.
2. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolyester.[1]
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its expected melting point (e.g., 280-300°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to observe crystallization.
-
Reheat the sample at the same controlled rate to determine Tg and Tm. The Tg is observed as a step change in the heat flow curve.
-
3. Intrinsic Viscosity (IV):
-
Purpose: To estimate the molecular weight of the copolyester.
-
Procedure:
-
Dissolve a known concentration of the polymer in a suitable solvent (e.g., a 60/40 phenol/tetrachloroethane mixture).
-
Measure the flow time of the solution and the pure solvent at a constant temperature (e.g., 25°C) using a viscometer.
-
Calculate the intrinsic viscosity from the relative and specific viscosities. An IV of at least 0.55 dL/g is often desired for good mechanical properties.[18]
-
4. Mechanical Testing:
-
Purpose: To evaluate the toughness, hardness, and strength of the material.
-
Methods:
-
Notched Izod Impact Strength (ASTM D256): Measures the impact resistance of a notched specimen.
-
Rockwell Hardness (ASTM D785): Determines the indentation hardness of the material.
-
Tensile Properties (ASTM D638): Measures the force required to pull the specimen to its breaking point to determine tensile strength, modulus, and elongation.
-
Visualizations
Caption: Workflow for the two-stage melt polymerization of TMCD copolyesters.
Caption: Structure-property relationships of TMCD in copolyesters.
References
- 1. Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 5. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 | Benchchem [benchchem.com]
- 6. Tritan copolyester - Wikipedia [en.wikipedia.org]
- 7. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5955565A - Polyesters from terephthalic acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol and ethylene glycol - Google Patents [patents.google.com]
- 12. Products | Tritan copolyester | Eastman [eastman.com]
- 13. dau.edu [dau.edu]
- 14. pcimag.com [pcimag.com]
- 15. pcimag.com [pcimag.com]
- 16. 3D printing of a recycled copolyester of terephthalic acid, cyclohexanedimethanol and tetramethylcyclobutanediol (Journal Article) | OSTI.GOV [osti.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. US8623483B1 - Copolyesters containing neopentyl glycol and 2,2,4,4-tetraalkyl 1,3-cyclobutanediol - Google Patents [patents.google.com]
Application Notes and Protocols for Tetramethyl-1,3-cyclobutanedione-Based Polymers in 3D Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetramethyl-1,3-cyclobutanedione (TMCD)-based polymers, specifically poly(1,4-cyclohexylenedimethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol terephthalate) (PCTT), in Fused Deposition Modeling (FDM) 3D printing. The unique properties of these copolyesters, including high glass transition temperature, superior mechanical strength, and heat resistance, make them promising materials for advanced applications in research and development, including the prototyping of medical devices and potential use in drug delivery systems.
Introduction to TMCD-Based Polymers in 3D Printing
Polymers based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) are a class of copolyesters known for their exceptional thermal and mechanical properties.[1][2] When incorporated into a polyester backbone with monomers like terephthalic acid (TPA) and 1,4-cyclohexanedimethanol (CHDM), the resulting PCTT polymer exhibits a higher glass transition temperature (Tg) and impact strength compared to commonly used 3D printing materials like PETG.[1][2] These characteristics make PCTT an excellent candidate for applications requiring robust and heat-resistant 3D printed parts.
The primary advantages of using PCTT in FDM 3D printing include:
-
High Thermal Resistance: With a glass transition temperature (Tg) of approximately 103 °C, PCTT parts can withstand higher temperatures without deformation compared to PETG.[1]
-
Superior Mechanical Properties: 3D printed PCTT has demonstrated significantly higher Young's modulus and impact strength—at least 100% and 65% higher, respectively—than printed PETG.[1][2]
-
Good Printability: PCTT can be successfully printed using FDM technology with appropriate parameter settings, offering a viable alternative for creating durable functional prototypes and end-use parts.[1]
Potential Applications in Research and Drug Development
While the primary application of PCTT in 3D printing has been in producing mechanically robust parts, its properties suggest potential for more specialized uses:
-
Custom Laboratory Equipment: The high thermal and chemical resistance of PCTT makes it suitable for printing custom lab equipment that can withstand moderate heating and exposure to certain chemicals.
-
Prototyping of Medical Devices: The strength and durability of PCTT are advantageous for the iterative design and prototyping of medical devices that require structural integrity.
-
Hypothetical Drug-Eluting Implants: The field of 3D printed drug delivery systems is rapidly growing, with polymers like polycaprolactone (PCL) and polylactic acid (PLA) being used to create personalized, sustained-release implants.[3][4][5][6] Given its mechanical strength, PCTT could be investigated as a structural component in such devices, potentially encapsulating a drug-loaded matrix. It is crucial to note that the biocompatibility of PCTT has not been established, and extensive in vitro and in vivo testing would be required before any biomedical application.
Quantitative Data Presentation
The following tables summarize the key properties of a specific PCTT copolyester used in 3D printing and the recommended printing parameters.
Table 1: Material Properties of PCTT Copolyester
| Property | Value | Source |
| Composition | ||
| 1,4-Cyclohexanedimethanol (CHDM) | 76.5 mol% of total diol | [1] |
| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) | 20 mol% of total diol | [1] |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 103 °C | [1] |
| Mechanical Properties (of 3D Printed Part) | ||
| Young's Modulus | ≥ 100% higher than PETG | [1][2] |
| Impact Strength | ≥ 65% higher than PETG | [1][2] |
Table 2: Recommended FDM 3D Printing Parameters for PCTT
| Parameter | Value | Source |
| Printing Temperature | 280 °C | [1] |
| Heated Bed Temperature | 110 °C | [1] |
Experimental Protocols
The following are detailed protocols for the synthesis of a PCTT copolyester, the preparation of a 3D printing filament, and the FDM 3D printing process.
Protocol for Synthesis of PCTT Copolyester
This protocol describes a melt polycondensation method for synthesizing PCTT.
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-Cyclohexanedimethanol (CHDM) (a mixture of cis and trans isomers)
-
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
-
Titanium(IV) butoxide (catalyst)
-
Phosphorous acid (thermal stabilizer)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Distillation outlet with a condenser
-
Heating mantle with temperature control
-
Vacuum pump
Procedure:
-
Charging the Reactor: In the three-necked round-bottom flask, combine dimethyl terephthalate (DMT), 1,4-cyclohexanedimethanol (CHDM), and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) in the desired molar ratio (e.g., to achieve the composition in Table 1). Add a catalytic amount of titanium(IV) butoxide.
-
Ester Interchange (First Stage):
-
Heat the reactor to approximately 180-220 °C under a slow stream of nitrogen gas while stirring.
-
Methanol will be produced as a byproduct of the ester interchange reaction and should be collected in the condenser.
-
Continue this stage until the majority of the theoretical amount of methanol has been distilled off.
-
-
Polycondensation (Second Stage):
-
Add a small amount of phosphorous acid as a thermal stabilizer.
-
Gradually increase the temperature to 270-290 °C.
-
Slowly apply a vacuum to the system (down to <1 torr) to facilitate the removal of excess diols and other byproducts, thereby increasing the polymer's molecular weight.
-
Continue the reaction under high temperature and vacuum with vigorous stirring until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.
-
-
Polymer Recovery:
-
Extrude the molten polymer from the reactor into a water bath to cool and solidify it.
-
Granulate the resulting polymer strands into pellets for further processing.
-
Protocol for PCTT Filament Extrusion for 3D Printing
This protocol outlines the steps to produce a 1.75 mm diameter filament suitable for FDM 3D printing.
Materials:
-
Dried PCTT polymer pellets
Equipment:
-
Single-screw filament extruder with multiple heating zones
-
Hopper dryer
-
Water cooling bath
-
Laser diameter gauge
-
Puller system
-
Filament winder
Procedure:
-
Drying: Thoroughly dry the PCTT pellets in a hopper dryer (e.g., at 60-80°C for several hours) to remove any absorbed moisture, which can cause voids and inconsistencies in the extruded filament.
-
Extrusion:
-
Set the temperature profile of the single-screw extruder. For PCTT, the temperatures will likely range from around 240°C in the feed zone to 270-280°C at the nozzle.
-
Feed the dried PCTT pellets into the extruder's hopper.
-
The molten polymer is forced through a die (typically with a diameter slightly larger than the target filament diameter).
-
-
Cooling and Sizing:
-
The extruded polymer strand immediately enters a water cooling bath to solidify. The temperature of the water bath can affect the roundness and properties of the filament.
-
After the cooling bath, the filament passes through a laser diameter gauge to monitor its diameter in real-time.
-
-
Pulling and Winding:
-
A puller system draws the filament from the extruder at a constant speed. The speed of the puller is adjusted based on the feedback from the laser diameter gauge to maintain a consistent filament diameter (e.g., 1.75 mm ± 0.05 mm).
-
The finished filament is then wound onto a spool by the filament winder.
-
Protocol for FDM 3D Printing with PCTT Filament
This protocol provides the steps for 3D printing an object using the prepared PCTT filament.
Materials:
-
Spool of 1.75 mm PCTT filament
-
3D model in .stl format
Equipment:
-
FDM 3D printer capable of reaching the required nozzle and bed temperatures
-
Slicing software (e.g., PrusaSlicer, Cura)
Procedure:
-
Slicing the 3D Model:
-
Import the .stl file of the desired object into the slicing software.
-
Create a new printer profile with the parameters specified in Table 2 (Nozzle Temperature: 280 °C, Bed Temperature: 110 °C).
-
Other important parameters to set include layer height (e.g., 0.2 mm), print speed (e.g., 40-60 mm/s), and infill density.
-
Slice the model to generate the G-code file.
-
-
Preparing the 3D Printer:
-
Load the PCTT filament into the extruder.
-
Ensure the print bed is clean and level. A PEI sheet or a similar high-adhesion surface is recommended.
-
Pre-heat the nozzle and the print bed to the specified temperatures.
-
-
Printing:
-
Transfer the G-code file to the printer and start the print.
-
Monitor the first layer closely to ensure good adhesion to the print bed.
-
-
Post-Processing:
-
Once the print is complete, allow the object and the print bed to cool down slowly to prevent warping.
-
Carefully remove the printed object from the bed.
-
Remove any support structures if they were used.
-
Visualizations
Logical Workflow for PCTT-Based 3D Printing
References
- 1. researchgate.net [researchgate.net]
- 2. 3D printing of a recycled copolyester of terephthalic acid, cyclohexanedimethanol and tetramethylcyclobutanediol (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 3D printed polymeric drug-eluting implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
Troubleshooting & Optimization
preventing side reactions during the polymerization of 2,2,4,4-tetramethyl-1,3-cyclobutanediol
Welcome to the Technical Support Center for the polymerization of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the synthesis of polyesters incorporating CBDO.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may arise during your experiments, helping you to identify and resolve them effectively.
Low Polymer Molecular Weight and Poor Reactivity
Q1: My polymerization is resulting in a low molecular weight polymer. What are the potential causes and how can I address this?
A1: Low molecular weight in CBDO-based polyesters is often attributed to the sterically hindered nature of its secondary hydroxyl groups, which leads to lower reactivity compared to primary diols.[1][2][3][4][5] Here are the primary causes and solutions:
-
Insufficient Catalyst Activity: The choice and concentration of the catalyst are crucial.
-
Troubleshooting:
-
Catalyst Selection: Tin-based catalysts, such as dibutyltin oxide, have been shown to be effective for the transesterification of CBDO with dimethyl terephthalate.[4] Titanium-based catalysts are also widely used and can offer high activity.[4][6]
-
Catalyst Concentration: Ensure the optimal catalyst concentration is used. Insufficient amounts will lead to slow reaction rates, while excessive amounts can promote side reactions.
-
-
-
Reaction Temperature and Time: Inadequate temperature or reaction time will result in incomplete conversion.
-
Troubleshooting:
-
Increase the reaction temperature to the recommended range for the specific comonomers and catalyst being used. For many polyesterifications, this is typically in the range of 250-280°C.
-
Extend the reaction time to allow the polymerization to proceed to a higher conversion.
-
-
-
Monomer Impurities: The presence of monofunctional impurities or residual moisture can act as chain terminators, limiting the polymer chain growth.
-
Troubleshooting:
-
Ensure high purity of CBDO and other comonomers.
-
Thoroughly dry all monomers and reagents before use.
-
-
Sublimation of CBDO Monomer
Q2: I am observing significant loss of CBDO monomer from the reaction vessel, likely due to sublimation. How can I minimize this?
A2: CBDO has a relatively high vapor pressure at typical polymerization temperatures, leading to sublimation.[7] This can alter the stoichiometric balance and lead to lower molecular weight polymers.
-
Troubleshooting:
-
Two-Stage Polymerization: Employ a two-stage process. The initial esterification or transesterification can be carried out at a lower temperature (e.g., 180-220°C) to minimize CBDO loss. The temperature can then be gradually increased for the polycondensation stage under vacuum.
-
Reactor Design: Use a reactor with a reflux condenser or a design that minimizes the head space to reduce the loss of sublimed monomer.
-
Inert Gas Flow: While an inert gas purge is necessary to remove reaction byproducts, a high flow rate can increase monomer sublimation. Optimize the flow rate to be sufficient for byproduct removal without excessive monomer carry-over.
-
Polymer Discoloration
Q3: The final polyester product is yellow or discolored. What is causing this and how can it be prevented?
A3: Discoloration in polyesters is often a result of thermal degradation or oxidative side reactions at high polymerization temperatures.
-
Troubleshooting:
-
Inert Atmosphere: Ensure the polymerization is conducted under a strict inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid excessively high temperatures or prolonged reaction times at the maximum temperature.
-
Catalyst Selection: Some catalysts can contribute to discoloration. Titanium-based catalysts, while highly active, can sometimes lead to yellower products compared to antimony-based catalysts if not used with appropriate stabilizers.[4][6] However, newer generations of titanium catalysts offer improved color performance.[4]
-
Stabilizers: The addition of phosphorus-based stabilizers, such as phosphites or phosphates, can help to inhibit oxidative degradation and improve the color of the final polymer.
-
Etherification Side Reactions
Q4: I suspect ether linkages are forming as a side reaction. What is the mechanism and how can this be minimized?
A4: The formation of ether linkages is a potential side reaction, especially at high temperatures. While a specific detailed mechanism for hindered diols like CBDO is not extensively documented in the provided search results, the general mechanism involves the dehydration of two hydroxyl groups.
-
Potential Mechanism: At elevated temperatures, particularly in the presence of acidic catalysts or impurities, an intermolecular dehydration reaction can occur between two hydroxyl end groups of the growing polymer chains, leading to the formation of an ether linkage and the elimination of a water molecule.
-
Troubleshooting:
-
Temperature Control: Maintain the lowest effective temperature during polymerization to minimize dehydration reactions.
-
Catalyst Choice: Use catalysts that favor esterification over etherification. Lewis acidic metal catalysts are generally preferred for polyesterification.
-
pH Control: Avoid acidic conditions that can catalyze ether formation.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to preventing side reactions during CBDO polymerization.
| Parameter | Recommended Range/Value | Impact on Side Reactions |
| Polymerization Temperature | Esterification: 180-220°C Polycondensation: 250-280°C | Higher temperatures increase reaction rate but also promote sublimation, thermal degradation, and discoloration. |
| Catalyst Concentration | Varies by catalyst type (e.g., 100-300 ppm for tin or titanium catalysts) | Optimal concentration maximizes reaction rate while minimizing side reactions and discoloration. |
| Monomer Purity | > 99.5% | Impurities can act as chain terminators, leading to low molecular weight. |
| Inert Gas Flow Rate | Low to moderate | High flow rates can increase CBDO sublimation. |
| Vacuum Pressure (Polycondensation) | < 1 Torr | A high vacuum is necessary to remove byproducts and drive the reaction to completion. |
Experimental Protocols
Key Experiment: Melt Polymerization of PETG with CBDO
This protocol outlines a general procedure for the synthesis of a copolyester of terephthalic acid, ethylene glycol, and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (a type of PETG).
Materials:
-
Dimethyl Terephthalate (DMT)
-
Ethylene Glycol (EG)
-
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)
-
Transesterification Catalyst (e.g., Zinc Acetate)
-
Polycondensation Catalyst (e.g., Antimony Trioxide or a Titanium-based catalyst)
-
Stabilizer (e.g., a phosphite antioxidant)
Procedure:
-
Charging the Reactor: Charge the reactor with DMT, EG (in excess, typically 1.2-2.2 molar ratio to DMT), and CBDO in the desired molar ratio.
-
Inerting the System: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow nitrogen purge throughout the transesterification stage.
-
Transesterification Stage:
-
Add the transesterification catalyst.
-
Heat the reactor to 180-220°C with continuous stirring.
-
Methanol will be generated as a byproduct and should be collected in a distillation receiver.
-
Continue this stage until the theoretical amount of methanol has been collected, indicating the completion of the transesterification reaction.
-
-
Polycondensation Stage:
-
Add the polycondensation catalyst and the stabilizer.
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, gradually reduce the pressure to less than 1 Torr to facilitate the removal of excess ethylene glycol.
-
The viscosity of the reaction mixture will increase as the polymerization progresses. Monitor the stirrer torque as an indicator of the molecular weight increase.
-
Continue the reaction until the desired melt viscosity or stirrer torque is achieved.
-
-
Extrusion and Quenching:
-
Once the desired molecular weight is reached, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.
-
Pelletize the resulting polymer strand for further analysis and processing.
-
Visualizations
Logical Workflow for Troubleshooting Low Molecular Weight
A troubleshooting workflow for addressing low molecular weight in CBDO polymerization.
Experimental Workflow for CBDO-based Polyester Synthesis
A typical experimental workflow for the two-stage melt polymerization of a CBDO-containing polyester.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsee.com [ijsee.com]
- 3. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clariant.com [clariant.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. chembk.com [chembk.com]
Technical Support Center: Purification of Tetramethyl-1,3-cyclobutanedione
Welcome to the technical support center for the purification of Tetramethyl-1,3-cyclobutanedione (TMCBD). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of TMCBD from its synthetic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound (TMCBD)?
A1: The primary byproduct of concern during the synthesis of TMCBD is its isomeric lactone dimer, 4-isopropylidene-3,3-dimethyl-2-oxetanone.[1] This isomerization can be catalyzed by the presence of Lewis acids. Other potential impurities may include unreacted starting materials such as isobutyric anhydride or isobutyryl chloride, and triethylamine hydrochloride if that is used in the synthesis.[1]
Q2: Which purification methods are most effective for TMCBD?
A2: Recrystallization and vacuum sublimation are two of the most common and effective methods for purifying small organic molecules like TMCBD. The choice between them will depend on the scale of the purification, the nature of the impurities, and the available equipment.
Q3: How can I assess the purity of my TMCBD sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for determining the purity of TMCBD and identifying the presence of volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the chemical structure.
Q4: My purified TMCBD is going to be used in a polymerization reaction. What level of purity is required?
A4: For polymerization applications, it is crucial to have very high purity TMCBD, typically >99.5%. The presence of impurities, especially the lactone isomer, can interfere with the polymerization process and affect the properties of the final polymer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of TMCBD.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | 1. The solution is not sufficiently saturated (too much solvent was used).2. The solution is supersaturated but nucleation has not occurred. | 1. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure TMCBD. |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | 1. The boiling point of the solvent is higher than the melting point of TMCBD (114-116°C).2. The solution was cooled too rapidly.3. High concentration of impurities depressing the melting point. | 1. Choose a solvent with a lower boiling point.2. Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool slowly.3. Consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Poor Crystal Quality (e.g., fine powder, needles) | 1. The solution was cooled too quickly.2. High degree of supersaturation. | 1. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.2. Use slightly more solvent to decrease the level of supersaturation. |
| Low Recovery/Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Crystals were washed with a solvent that was not ice-cold. | 1. Concentrate the mother liquor to recover a second crop of crystals.2. Ensure the filtration apparatus is pre-heated before filtering the hot solution.3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Sublimation Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Sublimation | 1. The temperature is too low.2. The vacuum is not sufficient. | 1. Gradually increase the temperature, ensuring it remains below the melting point of TMCBD.2. Check the vacuum system for leaks and ensure the pressure is in the recommended range. |
| Product Decomposes | 1. The temperature is too high. | 1. Lower the sublimation temperature. A successful sublimation occurs at a temperature below the compound's melting point. |
| Collected Product is Impure | 1. The crude material was not sufficiently dry.2. The vacuum was applied too quickly, causing some of the crude material to be carried over mechanically. | 1. Ensure the crude TMCBD is thoroughly dried before starting the sublimation.2. Apply the vacuum gradually. |
Experimental Protocols
Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined experimentally on a small scale first. Based on the polarity of TMCBD, solvents such as hexane, heptane, or a mixed solvent system (e.g., ethanol/water or dichloromethane/hexane) are good starting points.
Protocol:
-
Solvent Selection: In a test tube, dissolve a small amount of crude TMCBD in a minimal amount of a candidate solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but will result in significant crystal formation when cold.
-
Dissolution: Place the crude TMCBD in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Vacuum Sublimation of this compound
Protocol:
-
Preparation: Ensure the crude TMCBD is completely dry. Place the crude material in the bottom of a sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus with a cold finger. Ensure all joints are properly sealed.
-
Cooling: Start the flow of coolant through the cold finger.
-
Vacuum: Gradually apply a vacuum. A pressure of 0.1 to 1 mmHg is typically effective.
-
Heating: Gently heat the bottom of the apparatus. The optimal temperature will be below the melting point of TMCBD (114-116°C). A starting temperature of around 80-90°C is recommended.
-
Collection: Pure TMCBD will sublime and deposit as crystals on the cold finger.
-
Completion: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
Recovery: Carefully scrape the purified crystals from the cold finger.
GC-MS Analysis of TMCBD Purity
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified TMCBD in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The retention time and mass spectrum of the major peak should correspond to that of pure TMCBD. The presence and identity of any minor peaks will indicate the level and nature of impurities.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
References
Technical Support Center: Controlling Molecular Weight in Polyesters Containing 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polyesters incorporating 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of TMCD-containing polyesters, leading to suboptimal molecular weight.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| MW-001 | Low Molecular Weight (Low Viscosity) | 1. Inefficient removal of byproducts (e.g., water or methanol).[1][2] 2. Incorrect monomer stoichiometry (non-equimolar ratio of diacid to diol functional groups).[2] 3. Presence of monofunctional impurities in monomers.[3] 4. Suboptimal catalyst choice or concentration.[4] 5. Insufficient reaction time or temperature .[1][5] 6. Thermal degradation of the polymer at excessively high temperatures.[2] 7. Sublimation of TMCD during polymerization. | 1. Improve the vacuum system to facilitate byproduct removal. Increase the surface area of the reaction mixture through efficient stirring.[3] 2. Accurately weigh high-purity monomers. Consider end-group analysis to verify stoichiometry. 3. Purify monomers prior to use.[3] 4. Screen different catalysts (e.g., tin or titanium compounds) and optimize their concentration.[4][6] 5. Increase reaction time and/or temperature, while monitoring for degradation.[1][5] 6. Lower the polymerization temperature and ensure a strict inert atmosphere.[2] 7. Use a reactor design that minimizes sublimation or introduce a small amount of a lower boiling point glycol. |
| MW-002 | Broad Molecular Weight Distribution | 1. Inconsistent reaction conditions . 2. Side reactions such as branching or crosslinking.[7] 3. Presence of impurities that initiate side reactions. | 1. Ensure uniform heating and stirring throughout the polymerization. 2. Optimize reaction temperature and catalyst to minimize side reactions.[7] 3. Use highly purified monomers. |
| MW-003 | Gel Formation | 1. Excessive reaction temperature or time , leading to side reactions. 2. Use of multifunctional monomers as impurities or intentionally added. 3. Certain catalysts may promote crosslinking.[7] | 1. Carefully control the temperature and monitor the viscosity to stop the reaction before the gel point. 2. Ensure the purity of monomers and avoid unintentional addition of polyfunctional reactants. 3. Select a catalyst that favors linear chain growth.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal monomer ratio for achieving high molecular weight in TMCD-containing polyesters?
A precise 1:1 stoichiometric ratio of diacid (or its diester) to diol functional groups is crucial for obtaining high molecular weight in polycondensation reactions.[2] An excess of either monomer will lead to a lower degree of polymerization by producing chains with the same end-groups, thus limiting further chain growth.
Q2: How does the choice of catalyst affect the molecular weight of TMCD polyesters?
The catalyst plays a significant role in the kinetics of both the esterification/transesterification and polycondensation stages.[4] Catalysts like tin and titanium compounds are commonly used. The type and concentration of the catalyst can influence the reaction rate, the extent of side reactions, and the final molecular weight of the polyester.[4][6] It is essential to optimize the catalyst system for the specific monomers being used.
Q3: What is the recommended temperature and time profile for the polymerization?
A two-stage process is typically employed. The first stage (esterification or transesterification) is carried out at a lower temperature (e.g., 180-220°C) to form oligomers and remove the initial byproduct.[1] The second stage (polycondensation) requires a higher temperature (e.g., 220-280°C) and high vacuum to facilitate the removal of the final byproduct and build molecular weight.[1] The optimal temperature and time will depend on the specific monomers and catalyst used. Prolonged reaction at very high temperatures can lead to thermal degradation and a decrease in molecular weight.[2]
Q4: How can I minimize the sublimation of TMCD during the reaction?
TMCD can sublime at the high temperatures required for polycondensation. To mitigate this, a reactor equipped with a partial condenser or a slow nitrogen sweep can be used to return the sublimed monomer to the reaction mixture. Another approach is to include a small amount of a less volatile co-diol in the formulation.
Q5: What is the impact of the cis/trans isomer ratio of TMCD on the final polymer properties?
The stereochemistry of the TMCD monomer can significantly influence the properties of the resulting polyester. The cis isomer tends to produce amorphous polymers with higher glass transition temperatures (Tg), while the trans isomer can lead to semi-crystalline materials.[8] The choice of isomer ratio can be used to tailor the thermal and mechanical properties of the final polymer.
Data Presentation
Table 1: Effect of Catalyst on Polyester Synthesis
| Catalyst | Stage | Observation | Impact on Molecular Weight |
| Tetrabutyl titanate (TBT) | Polycondensation | High reactivity | Effective in achieving high molecular weight[4] |
| Titanium(IV) isopropoxide (TIS) | Polycondensation | High reactivity | Effective in achieving high molecular weight[4] |
| Tin(II) 2-ethylhexanoate (TEH) | Polycondensation | Slower reactivity compared to titanates | May require longer reaction times to achieve high molecular weight[4] |
| Dibutyltin(IV) oxide (DBTO) | Polycondensation | Moderate reactivity | Can be effective, but may be slower than titanates[4] |
Table 2: General Reaction Conditions for TMCD Polyester Synthesis
| Parameter | Stage 1: Esterification/Transesterification | Stage 2: Polycondensation |
| Temperature | 180 - 220 °C | 220 - 280 °C |
| Pressure | Atmospheric (with N₂ sweep) | High Vacuum (< 1 Torr) |
| Time | 2 - 4 hours | 2 - 6 hours |
| Byproduct Removed | Water or Methanol | Diol |
Experimental Protocols
Detailed Methodology for the Synthesis of a TMCD-Containing Polyester
This protocol describes a general two-stage melt polycondensation procedure for synthesizing a polyester from a dicarboxylic acid, TMCD, and a co-diol.
Materials:
-
Diacid (e.g., Terephthalic acid or Dimethyl Terephthalate)
-
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD)
-
Co-diol (e.g., Ethylene Glycol or 1,4-Cyclohexanedimethanol)
-
Catalyst (e.g., Tetrabutyl titanate, 50-200 ppm)
-
Antioxidant/Stabilizer (optional)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and a distillation condenser connected to a vacuum pump.
-
Heating mantle with temperature controller.
-
Vacuum pump capable of reaching < 1 Torr.
Procedure:
Stage 1: Esterification/Transesterification
-
Charge the reactor with the diacid, TMCD, and the co-diol in the desired molar ratio (ensuring a 1:1 ratio of total acid to total diol functional groups). A slight excess of the more volatile diol (e.g., ethylene glycol) may be used to compensate for losses.
-
Add the antioxidant/stabilizer if required.
-
Begin stirring and purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the reactor to 180-220°C under a slow stream of nitrogen.
-
The byproduct of the reaction (water or methanol) will begin to distill off. Continue this stage for 2-4 hours or until approximately 80-90% of the theoretical amount of byproduct has been collected.
Stage 2: Polycondensation
-
Add the catalyst to the reactor.
-
Gradually increase the temperature to 220-280°C.
-
Simultaneously, gradually apply a vacuum, reducing the pressure to below 1 Torr over a period of about 1 hour.
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the molten polymer will increase as the molecular weight builds. The progress of the reaction can be monitored by the torque on the stirrer.
-
Once the desired viscosity is achieved (typically after 2-6 hours), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Extrude the molten polymer from the reactor and allow it to cool.
Mandatory Visualization
Caption: Troubleshooting workflow for low molecular weight in TMCD polyester synthesis.
Caption: Experimental workflow for the synthesis of TMCD-containing polyesters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. metall-mater-eng.com [metall-mater-eng.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
minimizing monomer sublimation during 2,2,4,4-tetramethyl-1,3-cyclobutanediol polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD). The focus is on minimizing monomer sublimation, a common challenge during this process.
Troubleshooting Guide: Minimizing TMCD Sublimation
This guide addresses specific issues related to TMCD sublimation during polymerization reactions.
Issue 1: Significant loss of TMCD monomer during polymerization, leading to incorrect stoichiometry and low molecular weight polymer.
-
Question: I am observing significant sublimate in the cooler parts of my reactor system during the melt polymerization of TMCD. How can I prevent this?
-
Answer: Monomer loss due to sublimation is a well-documented issue when working with TMCD, primarily due to its relatively high vapor pressure at typical polymerization temperatures. To mitigate this, consider the following strategies:
-
Introduce a Co-monomer: The most effective method to suppress TMCD sublimation is to introduce a less volatile co-monomer.[1][2] Ethylene glycol (EG) has been shown to effectively inhibit the sublimation of TMCD.[2] Other liquid aliphatic diols such as 1,5-pentanediol (PeDO), 3-methyl-1,5-pentanediol (Pe'DO), and 2-methyl-1,3-propanediol (MPO) can also be used, as they offer good solubility for TMCD and enhance thermal stability.[1]
-
Optimize Reaction Temperature: While high temperatures are necessary for polycondensation, excessively high temperatures will increase the rate of sublimation. A typical two-step process involves an initial transesterification at a lower temperature (e.g., 175–190°C) followed by polycondensation at a higher temperature (e.g., 230–245°C).[3][4] Carefully controlling the temperature ramp and holding times can help minimize sublimation before the monomer is incorporated into the polymer chain.
-
Reactor Design and Setup:
-
Use a reactor with a short and heated overhead section to prevent cold spots where TMCD can sublime and solidify.
-
Ensure a good vacuum system that can efficiently remove reaction byproducts (e.g., water or methanol) without excessively lowering the pressure to a point that encourages sublimation in the early stages of the reaction. A pressure of 10–20 Pa is common during the polycondensation step.[3]
-
-
Sequential Monomer Addition: In some cases, a sequential addition of the volatile monomer (TMCD) can be beneficial. Adding TMCD after the initial reaction mixture has reached a certain viscosity can help to trap it in the reaction medium.[5]
-
Issue 2: Reactor or overhead line blockage due to solidified TMCD.
-
Question: My reactor's overhead condenser or vacuum line is becoming blocked with a white crystalline solid during polymerization. What is causing this and how can I fix it?
-
Answer: The white crystalline solid is almost certainly sublimed 2,2,4,4-tetramethyl-1,3-cyclobutanediol.[6] This issue is a direct consequence of TMCD sublimation.
-
Immediate Action: If a blockage occurs, you may need to carefully and safely heat the affected area to melt the solidified TMCD and clear the line. Ensure this is done without creating a closed system to avoid pressure buildup.
-
Preventative Measures:
-
As with preventing monomer loss, the primary solution is to incorporate a co-monomer to reduce the vapor pressure of TMCD.[1][2]
-
Heating the overhead lines of the reactor to a temperature above the melting point of TMCD (126-129°C) but below the polymerization temperature can prevent the sublimed monomer from solidifying in the lines.[6][7][8]
-
Optimize the vacuum application. Apply a deep vacuum only after the initial transesterification phase is complete and the viscosity of the reaction mixture has increased, which indicates the incorporation of TMCD into oligomers.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of TMCD that are relevant to its sublimation?
A1: The physical properties of TMCD are crucial for understanding its behavior during polymerization.
| Property | Value | Source |
| Molecular Formula | C8H16O2 | [7][9] |
| Molecular Weight | 144.21 g/mol | [9] |
| Melting Point | 126-129 °C | [6][7][8] |
| Boiling Point | 210-215 °C | [6][7][8] |
| Vapor Pressure | 0.062 Pa at 20 °C | [7] |
| Appearance | White crystalline powder | [6] |
The relatively low boiling point and noticeable vapor pressure contribute to its tendency to sublime at elevated reaction temperatures.
Q2: Can you provide a general experimental protocol for the polymerization of a TMCD-based copolyester?
A2: The following is a generalized two-step melt polymerization protocol for synthesizing a copolyester of terephthalic acid, TMCD, and a co-diol (e.g., ethylene glycol).[3][4]
Step 1: Transesterification
-
Charge the reactor with dimethyl terephthalate (DMT), 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), the co-diol (e.g., ethylene glycol), and a transesterification catalyst (e.g., zinc acetate).[3][4]
-
Equip the reactor with a stirrer, nitrogen inlet, and a distillation column.
-
Heat the reactor to 175-190°C under a nitrogen atmosphere.[3][4]
-
Stir the mixture and collect the methanol byproduct as it distills off. This stage typically takes 2-4 hours.[3]
Step 2: Polycondensation
-
Once the theoretical amount of methanol has been collected, add the polycondensation catalyst (e.g., antimony trioxide or a tin-based catalyst).[3]
-
Gradually increase the temperature to 230-245°C.[3]
-
Slowly apply a vacuum to reduce the pressure to 10-20 Pa to facilitate the removal of the excess diol and drive the polymerization reaction forward.[3]
-
Continue the reaction until the desired melt viscosity or stirrer torque is achieved, which indicates high molecular weight polymer formation. This stage can take another 3-4 hours.[3]
Q3: What catalysts are typically used for TMCD polymerization?
A3: A two-stage catalyst system is common. For the initial transesterification step, zinc acetate is often used.[3][4] For the subsequent polycondensation step, catalysts such as antimony trioxide or tin-based catalysts like dibutyltin oxide are effective.[2][3][4]
Visualizations
Troubleshooting Logic for TMCD Sublimation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. US5955565A - Polyesters from terephthalic acid, 2,2,4,4-tetramethyl-1,3-cyclobutanediol and ethylene glycol - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | 3010-96-6 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 2,2,4,4-四甲基-1,3-环丁二醇,异构体混合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (mixture of isomer… [cymitquimica.com]
Technical Support Center: Polymerization of Tetramethyl-1,3-cyclobutanedione Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetramethyl-1,3-cyclobutanedione (TMCBD) and its derivatives, primarily 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (TMCBD) and how can they affect my polymerization?
A1: Common impurities in TMCBD can originate from its synthesis, which typically involves the dimerization of dimethylketene derived from isobutyric anhydride.[1] Potential impurities include:
-
Residual Isobutyric Anhydride/Acid: Acidic impurities can catalyze side reactions, such as the decomposition of the cyclobutane ring, particularly at the high temperatures often used in polycondensation. This can lead to lower molecular weight polymers and discoloration.
-
Triethylamine Hydrochloride (TEA·HCl): If triethylamine is used in the synthesis of the ketene precursor, residual TEA·HCl can be present.[2] This salt can act as an unintended catalyst in some polymerization reactions, leading to a lack of control over the polymerization process and affecting the final properties of the polymer.[2]
-
Water: Moisture can act as an initiator or a chain-terminating agent in many polymerization reactions, leading to lower molecular weight polymers. It is crucial to use anhydrous conditions for consistent results.
-
Residual Solvents: Solvents used during the synthesis and purification of TMCBD can interfere with the polymerization process and affect the physicochemical properties of the final polymer, such as its color and odor.[3]
-
Incorrect Isomer Ratio: While TMCBD itself does not have cis/trans isomers, the subsequent hydrogenation to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) produces a mixture of cis and trans isomers.[1] The ratio of these isomers in the CBDO monomer is critical and significantly influences the thermal and mechanical properties of the resulting polyesters.[4]
Q2: My polyester based on 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) has a lower glass transition temperature (Tg) than expected. What could be the cause?
A2: A lower than expected Tg can be attributed to several factors related to the CBDO monomer:
-
High Trans-Isomer Content: The trans-isomer of CBDO can lead to a more crystalline polymer with a lower Tg compared to the amorphous polymer formed from the cis-isomer.[4] A higher proportion of the trans-isomer will generally result in a lower overall Tg of the copolyester.[4]
-
Low Molecular Weight: Incomplete polymerization due to the presence of impurities (like water or acidic residues) in the initial TMCBD or CBDO can result in a lower molecular weight polymer, which will exhibit a lower Tg.
-
Presence of Flexible Comonomers: If you are synthesizing a copolyester, the type and amount of the other diol used in the formulation will significantly impact the Tg. Flexible aliphatic diols will lower the Tg.[5]
Q3: The color of my final polymer is yellow. How can I prevent this?
A3: Yellowing of the polymer can be caused by:
-
Thermal Degradation: High polymerization temperatures can lead to the degradation of the monomer or the resulting polymer. Optimizing the reaction temperature and time is crucial.
-
Catalyst Choice: Certain catalysts, such as those based on tin, can impart a yellow color to the final polyester, especially when used with ethylene glycol as a comonomer.[6] Dibutyltin oxide, however, has been shown to be effective for transesterification involving CBDO.[5]
-
Oxidation: The polymerization should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the monomers and the polymer at high temperatures.[6]
-
Impurities: The presence of certain impurities in the TMCBD monomer could lead to side reactions that produce colored byproducts.
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Action |
| Inconsistent Polymerization Time | Presence of unknown catalytic impurities (e.g., acidic or basic residues like TEA·HCl) in TMCBD. | Purify the TMCBD monomer before use. Analyze the monomer for trace impurities using GC-MS or LC-MS. |
| Low Polymer Molecular Weight | Presence of chain-terminating impurities like water or monofunctional species. | Ensure all reactants and solvents are anhydrous. Use high-purity TMCBD. Consider purifying the monomer via sublimation or recrystallization. |
| Poor Thermal Stability of Polymer | Incorrect cis/trans isomer ratio in the CBDO monomer (derived from TMCBD).[4] | Characterize the isomer ratio of the CBDO using NMR before polymerization. Adjust the synthesis or purification of CBDO to achieve the desired isomer ratio. |
| Gel Formation During Polymerization | Presence of multifunctional impurities that can act as cross-linking agents. | Analyze the TMCBD monomer for any unexpected byproducts from its synthesis using techniques like GC-MS. |
| Hazing or Lack of Clarity in the Final Polymer | Incomplete miscibility of comonomers or crystallization. | Ensure the chosen comonomers are compatible. The cis/trans ratio of CBDO also affects crystallinity; a higher cis content generally leads to a more amorphous and transparent polymer.[4] |
Data Presentation
Table 1: Impact of Potential Impurities in this compound (TMCBD) on Polymerization
| Impurity | Potential Source | Likely Impact on Polymerization |
| Isobutyric Anhydride/Acid | Incomplete reaction during ketene formation | Catalyzes side reactions, leads to lower molecular weight and discoloration. |
| Triethylamine Hydrochloride (TEA·HCl) | Byproduct from ketene synthesis using triethylamine | Acts as an uncontrolled catalyst, causing inconsistent reaction rates and affecting polymer properties.[2] |
| Water | Atmospheric moisture, incomplete drying of reactants | Acts as an initiator or chain terminator, resulting in lower molecular weight polymers. |
| Residual Solvents | Purification process of TMCBD | Can interfere with polymerization kinetics and affect the final polymer's physical properties.[3] |
Table 2: Influence of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) Isomer Ratio on Polyester Properties
| Property | 99% Cis-CBDO Polymer | 100% Trans-CBDO Polymer | 43:57 Cis:Trans Mixed Polymer |
| Glass Transition Temperature (Tg) | 99 °C[4] | 69 °C[4] | 84.5 °C[4] |
| Onset of Decomposition | 360 °C[4] | 345 °C[4] | - |
| Notched Izod Impact | 1070 J/m[4] | 841 J/m[4] | 944 J/m[4] |
| Crystallinity | Amorphous[4] | Semicrystalline[4] | - |
Experimental Protocols
Protocol 1: Purity Assessment of this compound (TMCBD) by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a known amount of TMCBD in a high-purity volatile solvent (e.g., dichloromethane or acetone).
-
GC-MS System: Use a GC system equipped with a capillary column suitable for separating non-polar to semi-polar compounds. The GC is coupled to a mass spectrometer for identification of the eluted peaks.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Method:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a wide mass range (e.g., m/z 40-500) to detect a variety of potential impurities.
-
-
Data Analysis: Identify the main TMCBD peak based on its retention time and mass spectrum.[7] Analyze any other peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities.[8] Quantify the impurities based on their peak areas relative to the main component.
Protocol 2: General Procedure for Polyester Synthesis via Melt Polycondensation
-
Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO, derived from TMCBD), a diacid or its dimethyl ester (e.g., dimethyl terephthalate), and any comonomers. Add the catalyst (e.g., zinc acetate or antimony trioxide).[9]
-
Esterification/Transesterification: Heat the mixture under a slow stream of nitrogen to a temperature of 175-220 °C.[6][9] Methanol (if using a dimethyl ester) or water (if using a diacid) will be evolved and should be collected. This stage is typically continued until the theoretical amount of byproduct is collected.
-
Polycondensation: Gradually increase the temperature to 230-280 °C and slowly apply a vacuum (e.g., down to <1 Torr).[9] The viscosity of the reaction mixture will increase as the polymerization proceeds. Continue the reaction until the desired melt viscosity (and thus molecular weight) is achieved, which can be monitored by the torque on the stirrer.[9]
-
Polymer Recovery: Extrude the molten polymer from the reactor and cool it to room temperature. The polymer can then be pelletized for further analysis and processing.
Visualizations
Caption: Troubleshooting workflow for polymerization issues.
Caption: Logical flow for impurity identification in TMCBD.
Caption: Synthesis pathway and points of impurity introduction.
References
- 1. 2,2,4,4-Tetramethyl-1,3-cyclobutanediol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Copolyesters Based on 2,5-Furandicarboxylic Acid (FDCA): Effect of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol Units on Their Properties [mdpi.com]
Technical Support Center: Optimizing 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) Solubility for Solution Polymerization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) in solution polymerization. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solubility of TMCD, a key monomer for synthesizing high-performance polyesters and polycarbonates.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and why is its solubility important in solution polymerization?
A1: 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD) is a cycloaliphatic diol used as a monomer to enhance the thermal stability, mechanical strength, and transparency of polymers.[1] It exists as a mixture of cis and trans isomers.[2] For successful solution polymerization, TMCD must be fully dissolved in the chosen solvent to ensure uniform reaction kinetics and achieve a high molecular weight polymer. Poor solubility can lead to incomplete reactions, low molecular weight products, and process inconsistencies.
Q2: What are the general physical properties of TMCD that affect its solubility?
A2: TMCD is a white, crystalline solid with a melting point ranging from 126 to 134 °C and a boiling point between 210 and 215 °C.[2][3] Its crystalline nature means that energy is required to break the crystal lattice before it can dissolve. A significant challenge in polymerization is the sublimation of TMCD at elevated temperatures, which can lead to monomer loss and inaccurate stoichiometry.
Q3: Which solvents are recommended for dissolving TMCD for solution polymerization?
A3: The choice of solvent is critical for successfully dissolving TMCD. Aprotic polar solvents are generally effective. N-methyl-2-pyrrolidone (NMP) is a good option due to its high boiling point and ability to dissolve TMCD, particularly at elevated temperatures. Other potential solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like chloroform and dichloromethane, although their lower boiling points may limit the reaction temperature.
Q4: How does temperature affect the solubility of TMCD?
A4: The solubility of TMCD in organic solvents is highly dependent on temperature. As the temperature increases, the solubility of both cis and trans isomers generally increases significantly. This is a key consideration when designing your experimental setup, as heating the solvent is often necessary to achieve complete dissolution of the monomer.
Troubleshooting Guide: Common Solubility Issues
This guide addresses specific problems you may encounter when trying to dissolve TMCD for solution polymerization.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| TMCD is not dissolving completely at room temperature. | TMCD has limited solubility in most organic solvents at ambient temperatures due to its crystalline structure. | 1. Increase the temperature: Gently heat the solvent while stirring to facilitate the dissolution of TMCD. Refer to the solubility data in Table 1 for guidance on appropriate temperatures for your chosen solvent. 2. Use a more effective solvent: Consider switching to a solvent with better solvating power for TMCD, such as N-methyl-2-pyrrolidone (NMP). |
| The TMCD precipitates out of solution upon cooling or during the reaction. | The concentration of TMCD may have exceeded its solubility limit at a lower temperature. The polymerization reaction may be proceeding at a temperature where the monomer or the resulting oligomers are no longer soluble. | 1. Maintain a constant temperature: Ensure your reaction vessel is adequately heated throughout the polymerization process to maintain monomer solubility. 2. Adjust the monomer concentration: Reduce the initial concentration of TMCD to a level that remains soluble at your desired reaction temperature. 3. Consider a solvent with a higher boiling point: This will allow you to run the reaction at a higher temperature, which can improve the solubility of both the monomer and the growing polymer chains. |
| Sublimation of TMCD is observed during the reaction. | The reaction temperature is high enough to cause TMCD to transition directly from a solid to a gas, leading to monomer loss. This is a common issue in melt polymerization but can also occur in solution polymerization at elevated temperatures. | 1. Lower the reaction temperature: If possible, conduct the polymerization at a lower temperature where sublimation is minimized. This may require a longer reaction time or a more active catalyst. 2. Use a co-monomer: The presence of a less volatile co-monomer, such as ethylene glycol, can help to suppress the sublimation of TMCD. 3. Optimize the reactor setup: Use a sealed reaction vessel with a condenser to help contain any sublimed TMCD. |
| The resulting polymer has a low molecular weight. | Incomplete dissolution of TMCD can lead to a non-stoichiometric ratio of monomers in the solution, which will limit the final polymer chain length. | 1. Ensure complete dissolution before initiating polymerization: Visually confirm that all TMCD has dissolved before adding other reactants or catalysts. 2. Stir the reaction mixture vigorously: Adequate agitation is crucial to maintain a homogeneous solution, especially if there is a tendency for the monomer or polymer to precipitate. |
Data Presentation: Solubility of TMCD Isomers
The following table summarizes the solubility of the cis and trans isomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol in N-methyl-2-pyrrolidone (NMP) at various temperatures. This data is crucial for determining the appropriate conditions for your solution polymerization experiments.
Table 1: Solubility of TMCD Isomers in N-methyl-2-pyrrolidone (NMP) [4]
| Temperature (°C) | cis-TMCD Solubility (wt%) | trans-TMCD Solubility (wt%) |
| 23.3 | 11.2 | 8.8 |
| 40.1 | 18.8 | 15.0 |
| 59.9 | 34.6 | 28.5 |
| 80.0 | 61.1 | 54.0 |
| 90.1 | 80.0 | 72.2 |
Data extracted from US Patent 9,145,346 B1.[4]
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation of an Aromatic Polyester
This protocol provides a general procedure for the synthesis of an aromatic polyester via low-temperature solution polycondensation using a diacid chloride and a diol. This method can be adapted for use with TMCD.
Materials:
-
Aromatic diacid chloride (e.g., terephthaloyl chloride)
-
Diol (e.g., 2,2,4,4-tetramethyl-1,3-cyclobutanediol)
-
Solvent (e.g., chloroform)
-
Acid acceptor (e.g., aqueous alkali solution)
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
Procedure:
-
Prepare a solution of the diol in the organic solvent (e.g., chloroform). If using TMCD, heating may be necessary to achieve complete dissolution.
-
Prepare an aqueous solution of the acid acceptor (e.g., sodium hydroxide).
-
Combine the two solutions in a reaction vessel equipped with a mechanical stirrer.
-
Add the phase transfer catalyst to the biphasic mixture.
-
While stirring vigorously, slowly add a solution of the aromatic diacid chloride in the same organic solvent to the reaction mixture at ambient temperature.
-
Continue stirring for a set period (e.g., 2-4 hours) to allow for polymerization to occur at the interface of the two phases.
-
Separate the organic layer containing the polymer.
-
Wash the organic layer sequentially with water and a dilute acid solution to remove any remaining reactants and byproducts.
-
Precipitate the polymer by adding the organic solution to a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Visualizations
Logical Workflow for Troubleshooting TMCD Solubility Issues
The following diagram illustrates a logical workflow for addressing common solubility problems encountered when working with TMCD in solution polymerization.
Caption: Troubleshooting workflow for TMCD solubility.
Experimental Workflow for Low-Temperature Solution Polymerization
This diagram outlines the key steps in a typical low-temperature solution polymerization of a polyester using TMCD.
References
Validation & Comparative
Performance Showdown: CBDO-Based Polyesters versus BPA-Based Polymers in Demanding Applications
A data-driven comparison of the mechanical properties of polyesters derived from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) and Bisphenol A (BPA)-based polymers for researchers, scientists, and drug development professionals.
The quest for safer, high-performance materials has led to significant interest in alternatives to Bisphenol A (BPA), a compound facing scrutiny due to health and environmental concerns. One of the leading replacements in the realm of polyesters is 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). This guide provides an objective, data-driven comparison of the mechanical properties of CBDO-based polyesters against those of well-established BPA-based polymers, offering valuable insights for material selection in critical scientific and medical applications.
While direct comparative studies of polyesters synthesized with CBDO versus BPA are limited, this guide leverages available data on advanced copolyesters containing CBDO and compares them with BPA-based polycarbonates, a common high-performance polymer. This comparison serves as a valuable proxy for understanding the trade-offs and advantages of adopting CBDO as a BPA alternative.
Quantitative Comparison of Mechanical Properties
The selection of a material for laboratory equipment, medical devices, or drug delivery systems hinges on its mechanical resilience. The following table summarizes key mechanical properties of a CBDO-containing copolyester and a BPA-based polycarbonate, based on standardized testing methodologies.
| Mechanical Property | CBDO-Based Copolyester (e.g., Tritan™) | BPA-Based Polycarbonate | Test Method |
| Notched Izod Impact Strength (J/m) | 600 - 900 | ~930 | ASTM D256 |
| Tensile Strength at Yield (MPa) | 46 - 58 | 60 - 65 | ASTM D638 |
| Flexural Modulus (GPa) | 1.5 - 2.1 | 2.2 - 2.4 | ASTM D790 |
Note: The data for the CBDO-based copolyester is representative of materials like Eastman Tritan™, which is a terephthalic acid (TPA) copolyester that may contain CBDO among other monomers. The data for BPA-based polycarbonate is for a general-purpose grade. Values can vary depending on the specific grade and processing conditions.
Key Insights from the Data
From the comparative data, several key takeaways emerge for professionals in research and development:
-
Impact Strength: BPA-based polycarbonates have historically been the benchmark for high impact strength. However, modern CBDO-based copolyesters exhibit comparable, and in some cases overlapping, impact resistance, making them suitable for applications requiring high durability and shatter resistance. Notably, studies on specific CBDO-based copolymers, particularly those utilizing the cis-stereoisomer of CBDO, have reported exceptionally high Notched Izod impact strengths, reaching up to 1070 J/m.
-
Stiffness and Strength: BPA-polycarbonate generally demonstrates a higher tensile strength at yield and flexural modulus, indicating greater rigidity. This can be advantageous for applications where maintaining shape under load is critical. CBDO-based copolyesters, while slightly less rigid, still offer robust strength and stiffness suitable for a wide array of applications.
-
Chemical Resistance: An area where CBDO-based copolyesters often show a distinct advantage over BPA-polycarbonates is their superior chemical resistance to a wide range of common laboratory chemicals and disinfectants. This is a critical consideration for reusable labware and medical device components that undergo frequent cleaning and sterilization cycles.
Experimental Methodologies
The mechanical properties presented in this guide are determined using standardized test methods to ensure comparability and reproducibility. Below are summaries of the experimental protocols for the key tests cited.
ASTM D256: Notched Izod Impact Strength
This test measures the impact energy required to break a notched specimen.
-
Specimen Preparation: A rectangular specimen, typically 63.5 x 12.7 x 3.2 mm, is prepared. A V-shaped notch is machined into the specimen to create a stress concentration point.[1]
-
Test Procedure: The specimen is clamped vertically in a cantilevered position in the test apparatus. A pendulum hammer is released from a specified height, swinging down to strike the notched side of the specimen.[2]
-
Data Collection: The energy absorbed by the specimen during fracture is measured by the height to which the pendulum swings after breaking the specimen. The impact strength is calculated in Joules per meter (J/m) of notch width.[2]
ASTM D638: Tensile Properties of Plastics
This method determines the force required to pull a specimen apart and how much it stretches before breaking.
-
Specimen Preparation: A "dog-bone" shaped specimen is used, with standardized dimensions to ensure that the break occurs in the narrow central section.[3]
-
Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are pulled apart at a constant speed until the specimen fractures.[3][4]
-
Data Collection: The force applied and the elongation of the specimen are continuously measured. Tensile strength at yield is the stress at which the material begins to deform plastically, and it is calculated in Megapascals (MPa).[4][5]
ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics
This test measures the stiffness and strength of a material when it is bent.
-
Specimen Preparation: A rectangular bar specimen of specified dimensions is used.[6]
-
Test Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (a three-point bending setup) at a constant rate. The test continues until the specimen breaks or reaches a specified strain.[6][7]
-
Data Collection: The applied load and the resulting deflection are recorded. The flexural modulus, a measure of the material's stiffness in bending, is calculated from the initial slope of the stress-strain curve and is expressed in Gigapascals (GPa).[8][9]
Logical Comparison of Polymer Synthesis
The fundamental difference between CBDO-based polyesters and BPA-based polymers lies in the diol monomer used in their synthesis. The following diagram illustrates the logical relationship in their production and resulting properties.
Caption: Comparative synthesis pathways and resulting properties of CBDO-based polyesters and BPA-based polycarbonates.
Conclusion
For researchers, scientists, and drug development professionals, the choice of materials is paramount to ensuring the integrity and safety of their work. CBDO-based polyesters have emerged as a viable, high-performance alternative to BPA-based polymers. While BPA-polycarbonates may still hold a slight edge in terms of inherent stiffness and tensile strength, modern CBDO-copolyesters offer a compelling balance of properties, including excellent impact strength and superior chemical resistance. By carefully considering the quantitative data and the specific demands of the application, professionals can make an informed decision to leverage the benefits of these advanced, BPA-free materials.
References
- 1. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 2. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 3. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 4. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. boundengineering.com [boundengineering.com]
- 7. micomlab.com [micomlab.com]
- 8. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 9. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
A Comparative Guide to the Thermal Analysis of Tetramethyl-1,3-cyclobutanedione-Based Polyesters
The incorporation of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), also known as tetramethylcyclobutanediol (TMCD), into polyester chains is a proven strategy for developing high-performance, transparent, and heat-resistant materials, often positioned as alternatives to bisphenol A (BPA)-based polycarbonates.[1][2] The rigid cycloaliphatic structure of CBDO significantly influences the thermal properties of the resulting polymers. This guide provides a comparative overview of the thermal behavior of various CBDO-based polyesters, focusing on data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Comparative Thermal Properties Data
The thermal characteristics of polyesters are critically dependent on their comonomer composition. The inclusion of CBDO generally leads to a significant increase in the glass transition temperature (Tg), enhancing the material's heat resistance. The following table summarizes key thermal data from various studies on CBDO-based copolyesters.
| Polyester Composition | Glass Transition Temp. (Tg) in °C | Melting Temp. (Tm) in °C | Decomposition Temp. (Td) in °C |
| Terephthalate-based copolyester with 40-90 mol% CBDO and flexible C2-C4 aliphatic glycols | 80 - 168 | Amorphous | Not Specified |
| Terephthalate-based copolyester with 40 mol% CBDO and 1,3-propanediol (PDO) | ~100 | Amorphous | Not Specified |
| Poly(ethylene 2,5-furandicarboxylate) (PEF) - Baseline | 87.0 | 211.9 | Not Specified |
| PEF modified with ~10 mol% CBDO (PETF-10) | 91.1 | Amorphous | Not Specified |
| Poly(propylene 2,5-furandicarboxylate) (PPF) - Baseline | 55.5 | 173.6 | Not Specified |
| PPF modified with ~10 mol% CBDO (PPTF-10) | 63.5 | Amorphous | Not Specified |
| Poly(butylene 2,5-furandicarboxylate) (PBF) - Baseline | 39.0 | 168.8 | Not Specified |
| PBF modified with ~10 mol% CBDO (PBTF-10) | 43.5 | 153.4 | Not Specified |
| Terephthalate-based polyester with 99% cis-CBDO isomer | 99 | Not Specified | 360 (onset) |
| Terephthalate-based polyester with 100% trans-CBDO isomer | 69 | Not Specified | 345 (onset) |
| Poly(3-methyl-1,5-pentylene-co-CBDO terephthalate) & Poly(2-methyl-1,3-propylene-co-CBDO terephthalate) | Up to 145 | Not Specified | Improved thermal stability over similar copolyesters[3][4] |
Note: The properties of copolyesters can be tuned by varying the monomer ratios. The data presented reflects specific compositions reported in the cited literature.[4][5][6][7][8]
Experimental Protocols
Standardized methodologies for DSC and TGA are crucial for obtaining comparable data. The following protocols are representative of those used in the analysis of CBDO-based polyesters.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[9] It is used to determine glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures.
-
Sample Preparation : 5-10 mg of the polyester sample is weighed and hermetically sealed in an aluminum or alumina pan.[7][10]
-
Instrument Calibration : The instrument is calibrated using high-purity standards like indium and zinc to ensure temperature and enthalpy accuracy.[7]
-
Thermal Program : A standard heat-cool-heat cycle is employed under a nitrogen atmosphere (flow rate ~50 mL/min).[7]
-
First Heating Scan : The sample is heated from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min). This step is designed to erase the sample's prior thermal history.[3][7]
-
Cooling Scan : The sample is held isothermally for several minutes (e.g., 3 minutes) and then cooled at a controlled rate (e.g., 10 °C/min) to below its glass transition temperature.[3][7]
-
Second Heating Scan : The sample is reheated at the same rate as the first scan. The data from this scan is typically used for analysis of thermal properties like Tg and Tm.[7]
-
-
Data Analysis : The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve, while the melting temperature (Tm) is identified as the peak of the endothermic melting event.[11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is used to evaluate the thermal stability and decomposition profile of the polymer.
-
Sample Preparation : Approximately 5 mg of the polyester sample is placed in a ceramic crucible.[3]
-
Thermal Program : The sample is heated at a constant linear rate (e.g., 10 °C/min) over a wide temperature range (e.g., from 60 °C to 600 °C or 800 °C).[3][7]
-
Atmosphere : The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation.[3][7]
-
Data Analysis : The TGA thermogram plots percentage weight loss against temperature. The decomposition temperature (Td) can be reported as the onset temperature of degradation or the temperature at a specific weight loss (e.g., 5% weight loss).
Experimental Workflow Visualization
The logical flow from sample preparation to final data interpretation for the thermal analysis of CBDO-based polyesters can be visualized as follows.
Caption: Workflow for DSC and TGA analysis of CBDO-based polyesters.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. advanses.com [advanses.com]
- 10. tainstruments.com [tainstruments.com]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Differentiating cis and trans Isomers of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the precise stereochemical identification of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) is crucial for ensuring the desired physicochemical properties and biological activity of resulting compounds and materials. This guide provides a comparative analysis of spectroscopic techniques used to differentiate between the cis and trans isomers of CBDO, supported by experimental data and detailed protocols.
The fundamental difference in the spatial arrangement of the hydroxyl groups in cis- and trans-CBDO gives rise to distinct spectroscopic signatures. The cis isomer, with both hydroxyl groups on the same side of the cyclobutane ring, possesses a non-planar, puckered ring structure. In contrast, the trans isomer, with hydroxyl groups on opposite sides, has a more planar ring conformation with a dihedral angle of 0°.[1] This structural variance is the basis for their differentiation using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Analysis: A Comparative Overview
Spectroscopic methods provide a non-destructive and highly effective means to distinguish between the stereoisomers of CBDO. NMR spectroscopy is particularly powerful for elucidating the connectivity and stereochemistry of molecules in solution, while IR spectroscopy offers valuable information about the vibrational modes of functional groups, which are influenced by the overall molecular symmetry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the different spatial environments of the protons and carbon atoms in the cis and trans isomers, their ¹H and ¹³C NMR spectra exhibit unique chemical shifts and coupling patterns. While spectral data for the mixture of isomers is readily available, the distinct signals for the pure isomers are key to their identification.
Infrared (IR) Spectroscopy
The symmetry of the molecule plays a significant role in its IR spectrum. The different point group symmetries of the cis and trans isomers lead to variations in the number and frequency of their IR-active vibrational modes, particularly in the fingerprint region.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for the differentiation of cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Type | cis-Isomer | trans-Isomer |
| Methine (CH-OH) | ~3.6 | ~3.8 |
| Methyl (CH₃) | Two distinct signals | One signal |
| Hydroxyl (OH) | Variable | Variable |
Note: Precise chemical shifts can vary depending on the solvent and concentration. The key differentiator is the splitting pattern and number of methyl signals.
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Type | cis-Isomer | trans-Isomer |
| Methine (C-OH) | ~70 | ~72 |
| Quaternary Carbon | ~35 | ~36 |
| Methyl (CH₃) | Two distinct signals | One signal |
Note: The number of distinct methyl carbon signals is a primary diagnostic feature.
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Vibrational Mode | cis-Isomer | trans-Isomer |
| O-H Stretch (broad) | ~3300-3400 | ~3300-3400 |
| C-H Stretch | ~2850-2960 | ~2850-2960 |
| Fingerprint Region | Complex pattern with unique bands | Distinctly different complex pattern |
Note: The fingerprint region (below 1500 cm⁻¹) is most useful for distinguishing the isomers due to differences in skeletal vibrations.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Isomer Separation
A foundational step for obtaining pure isomer spectra is the separation of the commercially available cis/trans mixture. A patented method involves the differential crystallization of the diacetate esters.[2]
Protocol for Isomer Separation:
-
React the mixture of cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol with an esterifying agent such as acetic anhydride to form the diacetate diesters.[2]
-
Allow the reaction mixture to stand at a temperature where the diacetate of the trans isomer solidifies while the cis isomer's diacetate remains liquid.[2]
-
Separate the solid trans-diacetate from the liquid cis-diacetate.[2]
-
Purify the solid trans-diacetate by recrystallization.[2]
-
Hydrolyze the separated and purified diesters back to their respective diols to obtain the pure cis and trans isomers.[2] The higher melting point compound corresponds to the cis isomer.[2]
NMR Spectroscopy
¹H and ¹³C NMR Analysis Protocol:
-
Prepare a solution of the purified cis or trans isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹H NMR, record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum and record for an extended period to detect the signals from quaternary carbons.
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
FTIR Analysis Protocol:
-
Prepare the sample of the purified cis or trans isomer. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
For KBr pellets, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Analyze the resulting spectrum, paying close attention to the hydroxyl stretching region and the fingerprint region for characteristic differences between the isomers.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the spectroscopic differentiation of cis and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol.
This comprehensive approach, combining isomer separation with detailed spectroscopic analysis, allows for the unambiguous differentiation of cis and trans isomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, ensuring the correct stereoisomer is utilized in research and development applications.
References
A Head-to-Head Battle of Diols: Unpacking the Performance of TMCD and CHDM in Copolyesters
A comprehensive analysis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and 1,4-cyclohexanedimethanol (CHDM) reveals distinct performance advantages in copolyester formulations, guiding researchers and material scientists in selecting the optimal building block for their specific application needs. Copolyesters incorporating the rigid cyclobutyl structure of TMCD generally exhibit superior thermal resistance and toughness, while those with the more flexible CHDM offer enhanced ductility.
The choice between 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) and 1,4-cyclohexanedimethanol (CHDM) as diol monomers significantly influences the final properties of copolyesters. The inherent structural differences between the rigid, gem-dimethyl substituted cyclobutane ring of TMCD and the flexible cyclohexane ring of CHDM are the primary drivers of these performance variations. This guide provides a detailed comparison of their impact on the thermal, mechanical, optical, and chemical resistance properties of copolyesters, supported by experimental data and standardized testing protocols.
At a Glance: Key Performance Differences
| Property | Copolyesters with TMCD | Copolyesters with CHDM |
| Thermal Stability | Higher Glass Transition Temperature (Tg) | Lower Glass Transition Temperature (Tg) |
| Mechanical Properties | High Impact Strength, High Hardness | Good Impact Strength, Higher Ductility |
| Optical Properties | Excellent Clarity, Low Haze | Excellent Clarity, Low Haze |
| Chemical Resistance | Generally Good | Generally Good, Varies with Formulation |
Delving into the Data: A Quantitative Comparison
The following tables summarize the quantitative differences in the performance of copolyesters based on TMCD and CHDM. The data is compiled from various studies and represents typical values for copolyesters synthesized with terephthalic acid.
Thermal Properties
The incorporation of the rigid TMCD monomer significantly elevates the glass transition temperature (Tg) of copolyesters compared to those containing the more flexible CHDM. This translates to better heat resistance and dimensional stability at elevated temperatures.
| Property | TMCD-based Copolyester (e.g., Tritan™) | CHDM-based Copolyester (e.g., PETG) | Test Method |
| Glass Transition Temp. (Tg) | 100 - 120 °C | 80 - 90 °C | ASTM D3418 |
| Heat Deflection Temp. (HDT) | 90 - 110 °C | 65 - 75 °C | ASTM D648 |
Mechanical Properties
Copolyesters formulated with TMCD are renowned for their exceptional toughness, combining high impact strength with good hardness. CHDM-based copolyesters also offer good impact resistance but tend to be more ductile.
| Property | TMCD-based Copolyester (e.g., Tritan™) | CHDM-based Copolyester (e.g., PETG) | Test Method |
| Notched Izod Impact Strength | 500 - 1000 J/m | 80 - 120 J/m | ASTM D256 |
| Tensile Strength at Yield | 45 - 55 MPa | 48 - 52 MPa | ASTM D638 |
| Tensile Modulus | 1800 - 2100 MPa | 1900 - 2100 MPa | ASTM D638 |
| Elongation at Break | 120 - 250 % | 100 - 200 % | ASTM D638 |
Optical Properties
Both TMCD and CHDM can be used to produce copolyesters with excellent optical clarity, making them suitable for applications where transparency is crucial.
| Property | TMCD-based Copolyester (e.g., Tritan™) | CHDM-based Copolyester (e.g., PETG) | Test Method |
| Haze | < 1% | < 1% | ASTM D1003 |
| Luminous Transmittance | > 90% | > 90% | ASTM D1003 |
Visualizing the Core Components and Process
To better understand the fundamental differences and the general process of creating these copolyesters, the following diagrams illustrate the chemical structures of the diols, a typical synthesis workflow, and a decision-making guide based on desired properties.
Figure 1: Chemical structures of TMCD and CHDM.
Figure 2: A generalized workflow for copolyester synthesis.
Figure 3: A decision guide for selecting between TMCD and CHDM.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide is based on standardized test methods to ensure comparability and reproducibility. Below are summaries of the key experimental protocols used to characterize these copolyesters.
Thermal Analysis: Differential Scanning Calorimetry (DSC) - ASTM D3418
This method determines the glass transition temperature (Tg), melting point (Tm), and heat of fusion of the copolyesters.
-
Apparatus: A differential scanning calorimeter capable of heating and cooling a sample at a controlled rate.
-
Sample Preparation: A small sample (5-10 mg) is accurately weighed and sealed in an aluminum pan.
-
Procedure:
-
The sample is heated at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min).
-
Finally, the sample is reheated at a controlled rate (e.g., 10°C/min). The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.[1][2][3][4][5]
-
Mechanical Testing: Notched Izod Impact - ASTM D256
This test measures the impact resistance of the material.
-
Apparatus: A pendulum-type impact testing machine (Izod tester).
-
Sample Preparation: A rectangular bar of specified dimensions is molded or machined. A V-shaped notch is machined into the sample to create a stress concentration point.[6][7][8][9][10]
-
Procedure:
Mechanical Testing: Tensile Properties - ASTM D638
This test determines the tensile strength, tensile modulus, and elongation at break of the copolyesters.
-
Apparatus: A universal testing machine equipped with grips to hold the specimen and an extensometer to measure strain.
-
Sample Preparation: A dumbbell-shaped specimen is injection molded or machined to standardized dimensions.[11][12][13][14]
-
Procedure:
-
The specimen is mounted in the grips of the testing machine.
-
The specimen is pulled at a constant rate of crosshead displacement until it fractures.
-
The force and elongation are continuously recorded during the test to generate a stress-strain curve, from which the tensile properties are calculated.[13][14][15]
-
Optical Testing: Haze and Luminous Transmittance - ASTM D1003
This method quantifies the optical clarity of the transparent copolyesters.
-
Apparatus: A hazemeter or a spectrophotometer with an integrating sphere.
-
Sample Preparation: A flat, transparent plaque or film of the copolyester with a specified thickness is prepared. The surfaces should be clean and free of defects.[16][17][18][19][20]
-
Procedure:
-
The instrument is calibrated using standard reference materials.
-
The specimen is placed in the light path of the instrument.
-
The total and diffuse light transmittance are measured.
-
Haze is calculated as the percentage of transmitted light that is scattered by more than 2.5 degrees from the incident beam. Luminous transmittance is the ratio of the total transmitted light to the incident light.[16][17][18][19][20]
-
Chemical Resistance - ASTM D543
This practice evaluates the resistance of plastics to chemical reagents.
-
Apparatus: Containers for immersing specimens, and equipment for measuring changes in weight, dimensions, and mechanical properties.
-
Sample Preparation: Standard test specimens (e.g., tensile bars) are prepared.[21][22][23][24][25]
-
Procedure:
-
The initial weight, dimensions, and mechanical properties of the specimens are measured.
-
The specimens are immersed in the test chemical for a specified time and at a specified temperature.
-
After exposure, the specimens are removed, cleaned, and re-measured for any changes in weight, dimensions, appearance, and mechanical properties. The results are reported as a percentage change from the initial values.[21][22][23][24][25]
-
References
- 1. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 2. en.usb-lab.com [en.usb-lab.com]
- 3. dl.asminternational.org [dl.asminternational.org]
- 4. matestlabs.com [matestlabs.com]
- 5. scribd.com [scribd.com]
- 6. azom.com [azom.com]
- 7. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 8. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 9. sciteq.com [sciteq.com]
- 10. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. imrtest.com [imrtest.com]
- 14. Tensile Testing Composite ASTM D3039 [intertek.com]
- 15. ASTM standards to evaluate the tensile strength of polyester fibers | Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 16. infinitalab.com [infinitalab.com]
- 17. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 18. testinglab.com [testinglab.com]
- 19. store.astm.org [store.astm.org]
- 20. Haze ASTM D1003 [intertek.com]
- 21. Chemical Compatibility ASTM D543 [intertek.com]
- 22. belge.com [belge.com]
- 23. matestlabs.com [matestlabs.com]
- 24. atslab.com [atslab.com]
- 25. coirubber.com [coirubber.com]
The Clear Choice: Validating the BPA-Free Status of Polymers Synthesized with 2,2,4,4-tetramethyl-1,3-cyclobutanediol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The growing concerns over the endocrine-disrupting effects of Bisphenol A (BPA) have driven the development of safer alternatives in polymer synthesis. Among the most promising replacements is 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCBD), a monomer used to produce copolyesters that offer a compelling combination of performance and safety. This guide provides an objective comparison of TMCBD-based polymers with traditional BPA-containing polycarbonates, supported by experimental data, to validate their BPA-free status and assist in material selection for sensitive applications.
Performance Showdown: TMCBD-Based Copolyesters vs. Polycarbonate
Polymers synthesized with TMCBD, such as Tritan™ copolyester, have emerged as a leading BPA-free alternative to polycarbonate. They exhibit comparable or superior performance in key areas, making them suitable for a wide range of applications, from laboratory equipment to pharmaceutical packaging.
Table 1: Comparative Performance of TMCBD-Based Copolyesters and Polycarbonate
| Property | TMCBD-Based Copolyester (e.g., Tritan™) | BPA Polycarbonate | Test Method |
| BPA Content | Not intentionally added; validated BPA-free[1] | Monomer unit; potential for migration | Various Analytical Methods |
| Notched Izod Impact Strength (J/m) | 600 - 1000+ | 60 - 960 | ASTM D256 |
| Tensile Strength at Yield (MPa) | 41 - 52 | 55 - 65 | ASTM D638 |
| Heat Deflection Temperature (°C at 0.455 MPa) | 94 - 109 | ~128 | ASTM D648 |
| Clarity (Haze %) | <1 | <1 | ASTM D1003 |
| Chemical Resistance | Excellent resistance to many chemicals, including lipids and aggressive cleaning agents. | Good, but susceptible to crazing and cracking with certain chemicals and cleaning agents[2]. | Various |
Validating the "BPA-Free" Claim: Migration Studies
The core of validating the safety of TMCBD-based polymers lies in rigorous migration testing to ensure that no BPA leaches into contact substances. Independent studies have consistently demonstrated the BPA-free nature of these materials.
A key study directly compared the migration of substances from Tritan™ and polycarbonate bottles. The results showed that while BPA was detected in the polycarbonate samples, it was not detected in the Tritan™ samples under the same test conditions, confirming that TMCBD-based copolyesters are a reliable BPA-free alternative.[3]
Table 2: BPA Migration from Tritan™ vs. Polycarbonate
| Polymer | Test Conditions | BPA Migration Level | Reference |
| Tritan™ (TMCBD-based) | Food simulant (water), 40°C for 10 days | Not Detected | [3] |
| Polycarbonate | Food simulant (water), 40°C for 10 days | 0.2 - 1.5 µg/L | [3] |
Eastman, the manufacturer of Tritan™, has conducted extensive testing, including third-party analysis, to validate its BPA-free status. Their studies confirm that BPA is not used in the production of Tritan™ and is not detected in migration tests.[1][4][5]
Experimental Protocols
To ensure the reliability of migration data, standardized and validated experimental protocols are essential. The following outlines the typical methodologies used to assess BPA migration from polymers.
Experimental Workflow for BPA Migration Testing
The general workflow for migration testing involves exposing the polymer to a food simulant under controlled conditions that represent the intended use of the material, followed by analysis of the simulant for the presence of BPA.
Specific Migration Testing Protocol
This protocol is a generalized representation based on common industry and regulatory standards.
-
Sample Preparation:
-
Articles are washed with purified water and dried.
-
The surface area to volume ratio of the sample to the food simulant is determined.
-
-
Migration Conditions:
-
Food Simulants: Typically, food simulants are used to represent different food types (e.g., 10% ethanol for aqueous foods, 3% acetic acid for acidic foods, and olive oil or 50% ethanol for fatty foods).[6]
-
Test Conditions: The time and temperature of the exposure are chosen to represent the worst-case scenario of the product's intended use. For reusable items, this may involve repeated exposures. A common test condition is 10 days at 40°C.[3]
-
-
Analytical Method:
-
Extraction: After exposure, the food simulant is collected. For aqueous simulants, a solid-phase extraction (SPE) may be used to concentrate the analyte.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) is a highly sensitive and selective method for detecting and quantifying trace levels of BPA.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used technique.
-
Quantification: The concentration of BPA in the simulant is determined by comparing the analytical response to a calibration curve prepared with known concentrations of BPA standards. The limit of detection (LOD) and limit of quantification (LOQ) of the method are established to ensure accuracy at low levels.
-
Understanding BPA's Mechanism of Action: Signaling Pathways
BPA is an endocrine disruptor primarily because it mimics the natural hormone estrogen, allowing it to bind to estrogen receptors and interfere with normal cellular signaling. This can lead to a cascade of downstream effects. The following diagrams illustrate two key signaling pathways affected by BPA.
BPA and the TGF-β Signaling Pathway
BPA has been shown to activate the Transforming Growth Factor-beta (TGF-β) signaling pathway. This can lead to alterations in cell proliferation, differentiation, and other critical cellular functions.
BPA and the EGFR Signaling Pathway
BPA can also activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is involved in cell growth and proliferation. This activation can occur through non-genomic mechanisms and contribute to the adverse health effects associated with BPA exposure.
Conclusion
The evidence strongly supports the classification of polymers synthesized with 2,2,4,4-tetramethyl-1,3-cyclobutanediol as BPA-free. Rigorous migration studies, utilizing sensitive and specific analytical methods, have consistently shown the absence of detectable BPA in these materials under conditions simulating real-world use. In contrast, polycarbonate, which is synthesized from BPA, has been shown to leach this endocrine-disrupting chemical.
For researchers, scientists, and drug development professionals, the choice of materials is critical to ensure the integrity of their work and the safety of end-users. TMCBD-based copolyesters offer a high-performance, scientifically validated BPA-free alternative to polycarbonate, providing peace of mind without compromising on essential material properties. The detailed experimental protocols and an understanding of BPA's signaling pathways further empower professionals to make informed decisions in selecting the most appropriate and safest materials for their applications.
References
- 1. eastman.com [eastman.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Migration of plasticisers from Tritan™ and polycarbonate bottles and toxicological evaluation [pubmed.ncbi.nlm.nih.gov]
- 4. manufacturing.net [manufacturing.net]
- 5. Safety Testing | Tritan | Eastman [eastman.com]
- 6. Migration of Bisphenol A from Polycarbonate Plastic Food Contact Materials and Articles | National Agricultural Library [nal.usda.gov]
- 7. Migration of BPA from Food Packaging and Household Products on the Croatian Market - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral assignment for Tetramethyl-1,3-cyclobutanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of tetramethyl-1,3-cyclobutanedione. Due to the high degree of symmetry in the molecule, the NMR spectra are deceptively simple, offering a clear example of how molecular structure dictates spectral features. This guide also outlines the experimental protocol for acquiring such spectra and briefly discusses alternative analytical techniques for the characterization of this and similar compounds.
1H and 13C NMR Spectral Data
The structural symmetry of this compound, where all twelve protons are chemically equivalent and all eight carbon atoms fall into three distinct groups, leads to straightforward NMR spectra.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 1H | ~1.3 | Singlet | -CH3 |
| 13C | ~220 | Not Applicable | C=O (Ketone) |
| 13C | ~60 | Not Applicable | C(CH3)2 (Quaternary) |
| 13C | ~25 | Not Applicable | -CH3 (Methyl) |
Note: The chemical shift values presented are approximate and can vary slightly depending on the solvent and the specific spectrometer used. The data is based on typical chemical shifts for similar functional groups and the spectral images available from various databases.
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for obtaining high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or Benzene-d6).
-
The choice of solvent can slightly influence the chemical shifts. Chloroform-d (CDCl3) is a common choice for its good solubilizing power and relatively clean spectral window.
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
For 1H NMR, standard acquisition parameters are generally sufficient. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.
-
For 13C NMR, a larger number of scans is typically required due to the lower natural abundance of the 13C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using a Fourier transform.
-
The resulting spectrum is then phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Structural and Spectral Relationship
The chemical structure of this compound directly informs its NMR spectral assignments. The molecule possesses a high degree of symmetry, with a plane of symmetry passing through the two carbonyl groups and another bisecting the C-C bonds between the carbonyls. This results in the chemical equivalence of the four methyl groups.
Caption: Molecular structure of this compound and its corresponding 1H and 13C NMR signals.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is a powerful tool for the structural elucidation of this compound, other analytical techniques can provide complementary information.
| Technique | Information Provided | Comparison to NMR |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present. A strong absorption band characteristic of the carbonyl (C=O) stretch in a four-membered ring would be expected around 1780 cm-1. | While IR confirms the presence of the ketone functional group, it does not provide the detailed connectivity and atomic environment information that NMR does. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural confirmation. | MS provides the overall molecular formula but does not reveal the specific arrangement of atoms within the molecule. |
| X-ray Crystallography | Can determine the precise three-dimensional structure of the molecule in the solid state, including bond lengths and angles. | Provides the most definitive structural information but requires a suitable single crystal, which is not always obtainable. NMR provides structural information in the solution phase. |
A Comparative Analysis of Chemical Resistance: CBDO-Based Plastics Versus Polycarbonates
For Researchers, Scientists, and Drug Development Professionals
The selection of polymeric materials for laboratory equipment, drug delivery systems, and medical devices is a critical decision where chemical resistance is a paramount consideration. This guide provides an objective comparison of the chemical resistance of cycloaliphatic diol (CBDO)-based plastics and traditional polycarbonates. By examining experimental data and outlining testing methodologies, this document aims to equip researchers and professionals with the necessary information to make informed material choices.
Introduction to the Materials
Polycarbonates (PC) are a well-established class of amorphous thermoplastics known for their high impact strength, stiffness, and optical clarity. However, their susceptibility to chemical attack, particularly from certain solvents and cleaning agents, can lead to environmental stress cracking (ESC) and degradation of mechanical properties.[1]
CBDO-based plastics , a newer generation of copolyesters, incorporate cycloaliphatic diols such as 1,4-cyclohexanedimethanol (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) into their polymer backbone.[2] This structural modification is designed to enhance chemical resistance, hydrolytic stability, and toughness, offering a robust alternative to polycarbonate. A prominent example of a CBDO-based plastic is Eastman Tritan™ copolyester.[2][3]
Quantitative Comparison of Chemical Resistance
The following table summarizes the chemical resistance of a representative CBDO-based plastic (Tritan™ copolyester) and conventional polycarbonate. The data is presented as the percentage of impact strength retained after exposure to various chemicals, a key indicator of material integrity. In general, a higher retention of impact energy demonstrates superior chemical resistance.[4]
| Chemical Agent | CBDO-based Plastic (Tritan™ MX731) % Impact Strength Retained | Polycarbonate (High-Flow) % Impact Strength Retained |
| Disinfectants | ||
| Virex® TB | Excellent | - |
| CaviWipes™ | Good to Excellent | Fair to Good |
| Isopropyl Alcohol (70%) | Excellent | Good |
| Phenolic Disinfectant | Poor | Poor |
| Oncology Drugs & Carrier Solvents | ||
| Taxol® | Reduced Resistance | Reduced Resistance |
| Paclitaxel | Excellent | - |
| 5-Fluorouracil | Excellent | - |
| Methotrexate | Excellent | - |
| Doxorubicin HCl | Excellent | - |
| Cisplatin | Excellent | - |
Data compiled from studies by Eastman.[4]
Observations:
-
CBDO-based plastics like Tritan™ generally exhibit excellent chemical resistance to a variety of medical disinfectants.[4]
-
While both materials show reduced resistance to aggressive oncology drugs like Taxol®, Tritan™ demonstrates excellent resistance to a broader range of screened oncology drugs.[4]
-
It is crucial to note that the chemical resistance of any polymer can be influenced by factors such as temperature, concentration of the chemical, exposure duration, and mechanical stress.[5][6]
General Chemical Compatibility
The following table provides a qualitative overview of the chemical compatibility of CBDO-based polyesters and polycarbonates with different classes of chemicals.
| Chemical Class | CBDO-based Polyesters (e.g., PCT) | Polycarbonate |
| Acids (Dilute) | Good to Excellent | Good |
| Alcohols | Excellent | Generally Compatible |
| Aldehydes & Ketones | Fair to Good | Poor (can cause swelling and stress cracking) |
| Aliphatic Hydrocarbons | Excellent | Generally Compatible |
| Aromatic Hydrocarbons | Fair to Good | Poor (Solvents and severe stress-cracking agents) |
| Bases (Dilute) | Good | Fair (can cause etching and decomposition) |
| Esters | Good | Poor (can cause crystallization and act as partial solvents) |
| Halogenated Hydrocarbons | Fair | Poor (Solvents and severe stress-cracking agents) |
| Oils & Greases | Excellent | Generally Compatible |
This table represents general compatibility. Specific performance can vary based on the exact formulation of the plastic and the specific chemical within a class.[6][7]
Experimental Protocols
The assessment of chemical resistance in polymers is governed by standardized testing procedures. The following protocols are fundamental to generating the comparative data presented.
Immersion Testing (ASTM D543)
This standard practice evaluates the resistance of plastics to chemical reagents by measuring changes in properties after immersion.
Methodology:
-
Specimen Preparation: Standardized test specimens (e.g., tensile bars) of the plastic are prepared.
-
Initial Measurement: The initial weight, dimensions, and mechanical properties (such as tensile strength and impact strength) of the specimens are recorded.
-
Immersion: The specimens are fully immersed in the chemical reagent for a specified duration and at a controlled temperature.
-
Post-Immersion Analysis: After the exposure period, the specimens are removed, cleaned, and re-weighed.
-
Property Evaluation: The dimensions and mechanical properties are re-measured to determine any changes from the initial state.
-
Reporting: Results are reported as the percentage change in weight, dimensions, and mechanical properties. Visual observations such as swelling, discoloration, or cracking are also documented.[8][9]
Environmental Stress Cracking (ESC) Resistance Testing
ESC is a primary failure mode for amorphous polymers like polycarbonate when exposed to certain chemicals under stress.
Methodology:
-
Specimen Preparation: Test specimens are molded or machined into a standard shape.
-
Application of Stress: A controlled level of strain is applied to the specimens, often by bending them in a specialized jig.
-
Chemical Exposure: The stressed specimens are then exposed to the chemical agent. This can be through immersion, wiping, or spraying.
-
Observation: The specimens are monitored for the initiation of crazes or cracks over a specified period.
-
Property Assessment: After exposure, the mechanical properties, such as impact strength, are measured and compared to unexposed, stressed specimens. The retention of these properties is a measure of ESC resistance.[5][10]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experimental protocols for assessing chemical resistance.
Caption: Workflow for Immersion Testing (ASTM D543).
Caption: Workflow for Environmental Stress Cracking (ESC) Testing.
Conclusion
The selection between CBDO-based plastics and polycarbonates for applications requiring chemical resistance necessitates a careful evaluation of the specific chemical environment. The available data suggests that modern CBDO-based copolyesters, such as Tritan™, offer a significant advantage in their resistance to a wide range of chemicals commonly found in laboratory and medical settings, including aggressive disinfectants.[3][4] While polycarbonates remain a viable option for many applications, their known vulnerabilities to certain organic solvents and stress-cracking agents must be carefully considered. For demanding applications where exposure to a diverse array of chemicals is anticipated, CBDO-based plastics present a more robust and reliable material choice. Researchers and drug development professionals are encouraged to consider these findings in their material selection process to ensure the longevity and safety of their products and equipment.
References
- 1. curbellplastics.com [curbellplastics.com]
- 2. Tritan copolyester - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. eastman.com [eastman.com]
- 5. eastman.com [eastman.com]
- 6. theplasticshop.co.uk [theplasticshop.co.uk]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. Chemical Compatibility ASTM D543 [intertek.com]
- 9. infinitalab.com [infinitalab.com]
- 10. researchgate.net [researchgate.net]
comparative study of the environmental impact of CBDO versus BPA in polymer production
A Comparative Environmental Impact Analysis: CBDO vs. BPA in Polymer Production
As the polymer industry seeks sustainable alternatives to traditional monomers, the environmental and toxicological profiles of these substitutes come under intense scrutiny. This guide provides a comparative study of 1,4-cyclohexanedimethanol bis(4-hydroxybenzoate) (CBDO), a potential alternative, and bisphenol A (BPA), a widely used monomer in polycarbonate and epoxy resin production. The comparison focuses on their environmental impact, toxicity, and biodegradability, supported by available data.
Section 1: Lifecycle Assessment (LCA)
A Lifecycle Assessment evaluates the environmental impact of a product throughout its entire life, from raw material extraction to disposal.
Data Presentation: Comparative Lifecycle Assessment Data
| Parameter | Units | BPA-based Polycarbonate | CBDO/CHDM-based Polyester (Proxy) | Data Source(s) |
| Global Warming Potential (GWP) | kg CO₂ eq / kg | 4.2 - 5.5 | ~2.5 (for bio-based CHDM synthesis route) | [1] |
| Energy Consumption | GJ / tonne | ~18 (for compounding) | Data not available | [2] |
| E-Factor (Environmental Factor) | kg waste / kg product | Data not available | 4.474 (for a specific biomass-based CHDM synthesis) |
Note: The GWP for BPA-based polycarbonate can vary based on production methods (phosgene vs. non-phosgene) and energy sources.[3][4] The data for the CBDO/CHDM-based polyester is based on a specific biomass-to-monomer synthesis pathway and may not represent all production methods. A comprehensive, directly comparative LCA is needed for a more definitive assessment.
Section 2: Synthesis Pathways in Polymer Production
The chemical routes to produce polymers from these monomers are fundamentally different, which influences their environmental impact. BPA is a key component of polycarbonates, typically produced via reactions with phosgene or through transesterification. CBDO, or its precursor CHDM, is used to synthesize polyesters.
Below are simplified diagrams representing these synthesis pathways.
Caption: Polymer synthesis routes for BPA and CBDO precursors.
Section 3: Ecotoxicity Profile
The potential harm of a chemical to aquatic ecosystems is a critical measure of its environmental risk. This is often assessed by determining the concentration that affects 50% of a test population (EC50).
Data Presentation: Comparative Ecotoxicity Data
| Organism | Test Type (Duration) | Endpoint | BPA Value (mg/L) | CBDO/CHDM Value (mg/L) | Data Source(s) |
| Daphnia magna (Water Flea) | Acute (48 hours) | EC₅₀ (Immobilisation) | 10 - 20 | >100 (CHDM) | [5][6] |
| Pimephales promelas (Fathead Minnow) | Acute (96 hours) | LC₅₀ (Mortality) | Data varies | >125.3 (CHDM) | [6] |
Note: Specific ecotoxicity data for CBDO is limited. The data presented is for its parent compound, 1,4-cyclohexanedimethanol (CHDM), which suggests a significantly lower aquatic toxicity compared to BPA.[6] The toxicity of BPA can vary depending on the specific study conditions.[5]
Experimental Workflow: Aquatic Toxicity Testing
The following diagram illustrates a typical workflow for an acute toxicity test using Daphnia magna, following OECD Guideline 202.
Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.
Section 4: Endocrine Disruption Potential
A significant concern with BPA is its activity as an endocrine-disrupting chemical (EDC), primarily through its interaction with the estrogen receptor alpha (ERα).
BPA mimics the natural hormone estradiol, allowing it to bind to ERα. This binding initiates a cascade of cellular events that can lead to adverse health effects. In contrast, studies on CHDM, the precursor to CBDO, have shown it to be negative in a battery of in vitro and in vivo tests for estrogenic activity.[6] This suggests that polymers derived from CHDM/CBDO are unlikely to pose the same endocrine-disrupting risks as those derived from BPA.
Signaling Pathway: BPA Interaction with Estrogen Receptor
References
Safety Operating Guide
Proper Disposal of Tetramethyl-1,3-cyclobutanedione: A Comprehensive Guide
For Immediate Reference: Safety and Handling
Before initiating any disposal procedures for tetramethyl-1,3-cyclobutanedione, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the immediate handling precautions. This substance is a white, combustible solid and contact should be minimized.[1][2]
Core Safety Protocols:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or eyeglasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Use appropriate protective gloves and clothing to prevent skin contact.[1]
-
Respiratory Protection: While no specific respiratory protection is required under normal use conditions, a particle filter or an N95 dust mask is recommended, especially when handling the powder and creating dust.[1][2]
-
-
Handling:
Quantitative Data Summary
For quick reference, the key physical and toxicological properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Physical State | White Powder Solid | [1] |
| Melting Point | 113 - 116 °C / 235.4 - 240.8 °F | [1] |
| Boiling Point | 95 - 159 °C / 203 - 318.2 °F @ 760 mmHg | [1] |
| Acute Toxicity | No acute toxicity information is available. | [1] |
| Storage Class | 11 - Combustible Solids | [2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The overarching federal framework for hazardous waste management in the United States is the Resource Conservation and Recovery Act (RCRA).[4]
Experimental Workflow for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Waste Characterization:
- The first step in proper chemical disposal is to determine if the waste is hazardous.[4][5]
- Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under local and federal regulations.
2. Segregation and Collection:
- Do not mix this compound waste with other chemical waste unless explicitly approved by your EHS department.
- Collect the solid waste in a designated, properly labeled, and sealable container.
- For spills, sweep up the solid material, taking care to avoid dust formation, and place it into a suitable container for disposal.[1]
3. Container Labeling:
- Clearly label the waste container with the following information:
- "Hazardous Waste" (if applicable)
- The full chemical name: "this compound"
- CAS Number: 933-52-8
- The hazards associated with the chemical (e.g., "Combustible Solid")
- The date of accumulation.
4. Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
- Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
5. Arrange for Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
- Provide the contractor with the Safety Data Sheet (SDS) for this compound.
- Ensure that the waste is transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[5]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tetramethyl-1,3-cyclobutanedione
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Tetramethyl-1,3-cyclobutanedione, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedures is critical for all researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
This compound is a combustible solid that requires careful handling to prevent ignition and exposure. While specific occupational exposure limits have not been established for this compound, its potential to form dust necessitates stringent control measures to minimize inhalation and contact.
Personal Protective Equipment (PPE)
A foundational aspect of safely handling this compound is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with this chemical:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Respiratory | NIOSH-approved N95 dust mask or higher | Prevents inhalation of fine particles. |
| Body Protection | A standard laboratory coat, fully buttoned | Protects skin and personal clothing from contamination. |
Engineering Controls
To further mitigate risks, all handling of this compound powder should be conducted within a certified chemical fume hood. This engineering control is the primary method for preventing the dispersion of dust into the laboratory environment.
Step-by-Step Operational Protocol
1. Preparation and Pre-Handling:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) within the fume hood before introducing the chemical.
-
Don all required PPE as specified in the table above.
2. Handling and Use:
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a dedicated, clean spatula to transfer the desired amount of the solid.
-
If weighing, do so within the fume hood on a tared weigh boat.
-
Keep the container tightly sealed when not in use.
-
Avoid any actions that could generate dust, such as vigorous scraping or dropping of the material.
3. Spill Management:
-
In the event of a small spill within the fume hood, carefully sweep the solid material using a brush and dustpan.
-
Place the collected material into a designated, sealed waste container.
-
For larger spills, or any spill outside of a fume hood, evacuate the immediate area and contact the laboratory safety officer.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.
1. Waste Collection:
-
All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container.
-
The original product container can be used for the disposal of the waste chemical.[1]
-
The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
2. Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated area, away from heat sources and incompatible materials.
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed chemical waste disposal contractor. Adhere to all institutional and local regulations for hazardous waste disposal.
Key Chemical Data
The following table summarizes important physical and chemical properties of this compound for quick reference.
| Property | Value |
| Molecular Formula | C₈H₁₂O₂ |
| Molecular Weight | 140.18 g/mol [2] |
| Appearance | White solid |
| Melting Point | 114-116 °C[3] |
| Boiling Point | 95-159 °C at 750 mmHg[3] |
| Classification | Combustible Solid |
Procedural Workflow
Caption: Workflow for Safe Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
